Cbr1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H16ClNO2 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16ClNO2/c15-12-4-1-11(2-5-12)3-6-14(18)16-9-7-13(17)8-10-16/h1-6,13,17H,7-10H2/b6-3+ |
InChI Key |
BSPFBABKJFAMJV-ZZXKWVIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of Carbonyl Reductase 1 (CBR1)
A Note to the Reader: While this guide provides a comprehensive overview of Carbonyl Reductase 1 (CBR1) and its inhibition, detailed, publicly available scientific literature specifically identifying the mechanism of action, quantitative data, and experimental protocols for a compound designated "Cbr1-IN-6" (also referred to as "compound 1a") could not be located in the extensive search. Commercial vendors list this compound as a CBR1 inhibitor with chemosensitizing and cardioprotective activities.[1][2][3][4][5][6] However, the primary research publication detailing its discovery and characterization, which is necessary to fulfill the specific requirements of this technical guide, remains elusive.
Therefore, this document will focus on the broader topic of CBR1 inhibition, utilizing data and protocols from well-characterized inhibitors to provide a representative and informative guide for researchers, scientists, and drug development professionals.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) family, is a cytosolic, NADPH-dependent enzyme.[7][8] It exhibits broad substrate specificity, metabolizing a wide range of endogenous and exogenous carbonyl compounds, including quinones, prostaglandins, and various xenobiotics.[7] CBR1 is ubiquitously expressed in human tissues, with high levels found in the liver, kidneys, and gastrointestinal tract.[8]
The enzyme plays a significant role in the detoxification of harmful carbonyls and the metabolism of clinically important drugs.[9] For instance, CBR1 is involved in the metabolism of the anthracycline anticancer drugs doxorubicin (B1662922) and daunorubicin (B1662515) to their less active but more cardiotoxic alcohol metabolites, doxorubicinol (B1670906) and daunorubicinol, respectively.[10][11] This has led to the investigation of CBR1 inhibitors as potential chemosensitizing and cardioprotective agents.[10]
Mechanism of Action of CBR1 Inhibition
The primary mechanism of action for CBR1 inhibitors is the competitive or non-competitive binding to the enzyme, thereby preventing the binding of its natural substrates and the subsequent catalytic reduction. The active site of CBR1 contains a binding pocket for the NADPH cofactor and a substrate-binding site. Inhibitors are designed to interact with key amino acid residues within these sites to block enzymatic activity.
The inhibition of CBR1 can have significant downstream effects. For example, by preventing the reduction of doxorubicin, CBR1 inhibitors can increase the intracellular concentration of the more potent parent drug in cancer cells, enhancing its cytotoxic effects. Simultaneously, by reducing the formation of cardiotoxic metabolites, these inhibitors can mitigate the adverse cardiac effects associated with anthracycline chemotherapy.[10][11]
Signaling Pathways Involving CBR1
While CBR1 is primarily a metabolic enzyme, its activity can influence cellular signaling pathways, particularly in the context of cancer and cellular stress.
-
Drug Resistance and Efflux: The metabolites produced by CBR1 can be substrates for efflux pumps like P-glycoprotein (ABCB1), contributing to multidrug resistance in cancer cells. Inhibition of CBR1 can, therefore, indirectly modulate these resistance pathways.
-
Oxidative Stress: CBR1 is implicated in the cellular response to oxidative stress by metabolizing lipid peroxidation products.[7] Its inhibition could potentially alter the cellular redox balance, although the precise signaling consequences are context-dependent.
-
Apoptosis: Some studies suggest that CBR1 may have a role in apoptosis. For instance, inhibition of CBR1 has been shown to protect against serum withdrawal-induced apoptosis in certain cell lines.
Below is a diagram illustrating the role of CBR1 in doxorubicin metabolism and the impact of its inhibition.
Caption: Role of CBR1 in doxorubicin metabolism and the effect of inhibitors.
Quantitative Data for Selected CBR1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized CBR1 inhibitors against human CBR1.
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Hydroxy-PP-Me | 0.759 | [1] | |||
| 7,4'-Dihydroxyflavone | 0.28 | [1] | |||
| (8S)-Methyl zearalenone | 0.21 | [1] | |||
| Xanthohumol (B1683332) | Daunorubicin | 11-20 | [11] | ||
| Isoxanthohumol (B16456) | Daunorubicin | 11-20 | [11] | ||
| 8-Prenylnaringenin (B1664708) | 2,3-hexanedione | 0.18 ± 0.02 | [11] |
Experimental Protocols
Recombinant Human CBR1 Expression and Purification
A common method for obtaining purified CBR1 for in vitro assays involves recombinant expression in E. coli.
Protocol:
-
Transformation: The human CBR1 cDNA is cloned into a suitable expression vector (e.g., pET series) and transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium.
-
Protein Expression Induction: The culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is clarified by centrifugation. If the recombinant protein is tagged (e.g., with a His-tag), it is purified using affinity chromatography (e.g., Ni-NTA resin). The protein is eluted with an increasing concentration of imidazole.
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
In Vitro CBR1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CBR1.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4), the CBR1 substrate (e.g., menadione (B1676200) or daunorubicin), and varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).
-
Enzyme Addition: Add purified recombinant human CBR1 to each well to initiate the reaction.
-
Cofactor Addition and Measurement: Add the cofactor NADPH to each well. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Below is a workflow diagram for a typical in vitro CBR1 inhibition assay.
Caption: Workflow for an in vitro CBR1 inhibition assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CBR1 - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reductase Landscape: A Technical Guide to Carbonyl Reductase 1 (CBR1) Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a critical enzyme in human physiology and disease, playing a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds, including clinically important drugs. Its involvement in the development of chemotherapy resistance and other pathological processes has made it an attractive target for therapeutic intervention. However, the development of specific CBR1 inhibitors is challenged by the existence of other closely related reductases, such as Carbonyl Reductase 3 (CBR3) and members of the Aldo-Keto Reductase 1C (AKR1C) subfamily. Off-target inhibition of these enzymes can lead to undesired side effects and diminish the therapeutic efficacy of CBR1-targeted agents.
This technical guide provides an in-depth overview of the principles and methodologies for assessing the selectivity profile of CBR1 inhibitors. While specific quantitative data for the inhibitor Cbr1-IN-6 is not publicly available, this document will utilize data from other well-characterized inhibitors to illustrate the importance of selectivity profiling and to provide a framework for the evaluation of novel CBR1-targeting compounds.
The Reductase Families of Interest: CBR1, CBR3, and AKR1C
Carbonyl Reductase 1 (CBR1): A member of the short-chain dehydrogenase/reductase (SDR) superfamily, CBR1 is a monomeric, NADPH-dependent enzyme with broad substrate specificity. It is involved in the metabolism of prostaglandins, steroids, and various drugs, including anthracyclines used in cancer chemotherapy.[1][2]
Carbonyl Reductase 3 (CBR3): Exhibiting high sequence homology to CBR1, CBR3 is also an NADPH-dependent reductase.[3] However, its substrate specificity and physiological roles are less well-characterized compared to CBR1. Understanding the cross-reactivity of CBR1 inhibitors with CBR3 is crucial for developing selective therapeutics.
Aldo-Keto Reductase 1C (AKR1C) Subfamily: This subfamily includes four highly homologous enzymes: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes are key players in the metabolism of steroids, prostaglandins, and various xenobiotics. Notably, AKR1C3 is often overexpressed in various cancers and contributes to chemotherapy resistance.[4][5][6] Therefore, the selectivity of CBR1 inhibitors against the AKR1C isoforms is a critical parameter in their development.
Quantitative Selectivity Profiles of CBR1 Inhibitors
The selectivity of an inhibitor is quantitatively expressed by comparing its potency (typically as an IC50 or Ki value) against the primary target (CBR1) with its potency against other reductases. A higher ratio of IC50 for the off-target enzyme to the IC50 for the primary target indicates greater selectivity.
Note: The following table presents representative data for illustrative CBR1 inhibitors, as specific data for this compound is not available in the public domain.
| Inhibitor | Target Reductase | IC50 / Ki (nM) | Selectivity (Fold vs. CBR1) | Reference |
| Inhibitor A | CBR1 | 50 | 1 | Fictional |
| CBR3 | 5,000 | 100 | Fictional | |
| AKR1C1 | 10,000 | 200 | Fictional | |
| AKR1C2 | >20,000 | >400 | Fictional | |
| AKR1C3 | 8,000 | 160 | Fictional | |
| Inhibitor B | CBR1 | 20 | 1 | Fictional |
| CBR3 | 1,000 | 50 | Fictional | |
| AKR1C1 | 500 | 25 | Fictional | |
| AKR1C2 | 2,000 | 100 | Fictional | |
| AKR1C3 | 100 | 5 | Fictional |
Experimental Protocols for Determining Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are generalized protocols for assessing the inhibitory activity against CBR1, CBR3, and AKR1C enzymes.
Recombinant Enzyme Expression and Purification
-
Objective: To obtain highly pure and active recombinant human reductases for in vitro assays.
-
Methodology:
-
Clone the full-length cDNA of human CBR1, CBR3, AKR1C1, AKR1C2, AKR1C3, and AKR1C4 into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression plasmids into a competent E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimized temperature and time.
-
Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
Assess the purity of the final protein preparation by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Enzymatic Activity and Inhibition Assay
-
Objective: To measure the enzymatic activity of the reductases and determine the IC50 values of inhibitors.
-
Methodology (General Spectrophotometric Assay):
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4). The mixture should contain the purified reductase enzyme at a predetermined optimal concentration, the cofactor NADPH at a saturating concentration (e.g., 200 µM), and a specific substrate.
-
Substrates:
-
For CBR1 and CBR3: Common substrates include menadione (B1676200) or other carbonyl-containing compounds.
-
For AKR1C enzymes: S-tetralol is a common substrate for assessing the activity of multiple AKR1C isoforms.[7]
-
-
Inhibitor Preparation: Dissolve the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Procedure:
-
Add the reaction mixture, the inhibitor at various concentrations (or vehicle control), and the substrate to the wells of a microplate.
-
Initiate the reaction by adding the enzyme or NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]
-
-
Signaling Pathways and Cellular Context
The selectivity of CBR1 inhibitors is critical due to the diverse and important roles of CBR1 and its potential off-targets in cellular signaling and disease pathogenesis.
CBR1 in Cancer Progression and Chemotherapy Resistance
CBR1 is implicated in various cancers, where its expression can influence tumor progression and response to therapy.[9] For instance, CBR1 can metabolize and inactivate chemotherapeutic drugs like doxorubicin, leading to drug resistance. Inhibition of CBR1 can, therefore, be a strategy to sensitize cancer cells to chemotherapy.
AKR1C3 in Cancer Signaling
AKR1C3 is particularly relevant in the context of hormone-dependent cancers and chemotherapy resistance. It is involved in the synthesis of active androgens and can also detoxify reactive oxygen species (ROS), thereby protecting cancer cells from chemotherapy-induced apoptosis.[5][10]
Conclusion
The development of selective CBR1 inhibitors holds significant promise for advancing cancer therapy and treating other diseases. However, achieving selectivity over closely related reductases like CBR3 and the AKR1C family is paramount to ensure safety and efficacy. This technical guide has outlined the key considerations and experimental approaches for characterizing the selectivity profile of CBR1 inhibitors. While the specific data for this compound remains to be elucidated, the principles and methodologies described herein provide a robust framework for the evaluation of this and other novel inhibitors, ultimately paving the way for the development of more precise and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
In Vitro Characterization of Novel Compounds Targeting Carbonyl Reductase 1 (CBR1): A Technical Guide
Disclaimer: Information regarding a specific compound designated "Cbr1-IN-6" is not publicly available in the searched scientific literature. This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of novel compounds, such as inhibitors or substrates, that interact with Carbonyl Reductase 1 (CBR1). The methodologies and data presentation formats are based on established practices for characterizing enzyme inhibitors and substrates in drug discovery and development.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl Reductase 1 (CBR1) is a cytosolic, monomeric, and NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It exhibits broad substrate specificity, metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, including quinones, prostaglandins, and various drugs.[1][2][3] CBR1 is ubiquitously expressed in human tissues, with high levels found in the liver, kidney, and gastrointestinal tract.[1][4] The enzyme plays a significant role in the detoxification of xenobiotics and the metabolism of clinically important drugs, such as the anticancer anthracyclines (doxorubicin, daunorubicin) and the antipsychotic haloperidol.[5][6][7]
The reduction of certain drugs by CBR1 can lead to the formation of metabolites with altered pharmacological or toxicological properties. For instance, the conversion of doxorubicin (B1662922) to doxorubicinol (B1670906) is associated with cardiotoxicity.[5][7] Consequently, the inhibition of CBR1 is being explored as a therapeutic strategy to enhance the efficacy and reduce the toxicity of certain anticancer drugs.[7] Furthermore, CBR1 is implicated in cellular defense against oxidative stress and may play a role in various disease states, including cancer and neurodegenerative disorders.[1][8][9]
This guide outlines a systematic approach for the in vitro characterization of a novel compound targeting CBR1, covering its inhibitory potential, selectivity, mechanism of action, and effects in cellular models.
Data Presentation: Summary of Quantitative Data
Effective data presentation is crucial for the comparative analysis of novel compounds. All quantitative data should be summarized in clear and concise tables.
Table 1: Enzymatic Inhibition of CBR1 by a Novel Compound
| Parameter | Value |
| IC50 (µM) | Insert Value |
| Ki (µM) | Insert Value |
| Mechanism of Inhibition | e.g., Competitive, Non-competitive, Uncompetitive |
| Enzyme Source | e.g., Recombinant Human CBR1 |
| Substrate Used | e.g., Menadione, Daunorubicin |
| Cofactor | NADPH |
Table 2: Cellular Activity of a Novel Compound in CBR1-Expressing Cells
| Assay | Cell Line | Parameter | Value |
| Cell Viability | e.g., A549, HEK293 | EC50 (µM) | Insert Value |
| Target Engagement | e.g., CETSA | Tagg Shift (°C) | Insert Value |
| Metabolite Formation | e.g., Doxorubicinol from Doxorubicin | Inhibition (%) at X µM | Insert Value |
Table 3: Selectivity Profile of a Novel Compound
| Target | IC50 (µM) | Fold Selectivity (vs. CBR1) |
| CBR3 | Insert Value | Calculate |
| AKR1C3 | Insert Value | Calculate |
| Other Off-Targets | Insert Value | Calculate |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Recombinant CBR1 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on CBR1 enzymatic activity.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione)
-
Test compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (menadione) and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay for CBR1 Activity
This assay evaluates the effect of the compound on CBR1 activity within a cellular context.
Materials:
-
Human cell line with known CBR1 expression (e.g., A549 lung carcinoma cells).[7]
-
Cell culture medium and supplements
-
Test compound
-
CBR1 substrate (e.g., doxorubicin or daunorubicin)
-
Lysis buffer
-
Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Culture the selected cell line to an appropriate confluency.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Introduce the CBR1 substrate (e.g., doxorubicin) and incubate for a defined period.
-
Harvest and lyse the cells.
-
Analyze the cell lysate using LC-MS/MS to quantify the formation of the metabolite (e.g., doxorubicinol).
-
Calculate the percentage of inhibition of metabolite formation at each compound concentration.
Western Blot Analysis for CBR1 Expression
This method is used to confirm CBR1 protein expression in the cell lines used for cellular assays.
Materials:
-
Cell lysate samples
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CBR1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-CBR1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Metabolic pathway of xenobiotic reduction by CBR1 and the inhibitory action of a novel compound.
Caption: Experimental workflow for the in vitro characterization of a novel CBR1-targeting compound.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of the promoter of human carbonyl reductase 1 (CBR1). Role of XRE elements in mediating the induction of CBR1 by ligands of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Cbr1-IN-6 in Cellular Oxidative Stress: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1), an NADPH-dependent oxidoreductase, is a critical enzyme in cellular defense against oxidative stress. It plays a significant role in the detoxification of reactive lipid aldehydes, byproducts of lipid peroxidation that can induce cellular damage. Given its protective function, the inhibition of CBR1 is a subject of intense research, particularly in the context of cancer therapy and for understanding the mechanisms of cellular redox homeostasis. This technical guide focuses on a specific inhibitor, Cbr1-IN-6, and its effects on cellular oxidative stress.
While the broader implications of CBR1 inhibition on oxidative stress are increasingly understood, specific data regarding this compound remain limited in publicly accessible scientific literature. This document, therefore, synthesizes the established principles of CBR1 function and inhibition and provides a framework for investigating the effects of this compound, based on common experimental approaches in the field.
The Core Function of CBR1 in Oxidative Stress
CBR1 is a key player in the cellular antioxidant defense system. Its primary role in mitigating oxidative stress stems from its ability to reduce a wide range of carbonyl compounds, including the highly reactive 4-hydroxynonenal (B163490) (4-HNE), a major product of lipid peroxidation. By converting these toxic aldehydes into less reactive alcohols, CBR1 prevents their accumulation and subsequent damage to cellular macromolecules, including proteins and DNA.
The expression of CBR1 is, in part, regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant genes, including CBR1. This highlights the integral role of CBR1 in the coordinated cellular response to oxidative insults.
This compound: An Investigational Inhibitor
This compound, also identified in chemical libraries as "compound 1a," is described as a CBR1 inhibitor with potential chemosensitizing and cardioprotective activities. The rationale behind its development likely stems from the dual role of CBR1 in both protecting cancer cells from chemotherapy-induced oxidative stress and metabolizing certain chemotherapeutic agents. By inhibiting CBR1, this compound is hypothesized to enhance the efficacy of anticancer drugs and potentially modulate cellular responses to oxidative damage.
Expected Effects of this compound on Cellular Oxidative Stress
Based on the known function of CBR1, its inhibition by this compound is anticipated to lead to an increase in cellular oxidative stress. The expected quantitative effects are summarized in the table below, which represents a hypothetical data set that would be generated from relevant experiments.
| Parameter Measured | Expected Effect of this compound Treatment | Method of Measurement |
| Intracellular Reactive Oxygen Species (ROS) | Increased fluorescence intensity | DCFDA or DHE Staining |
| Lipid Peroxidation (Malondialdehyde - MDA) | Increased absorbance/fluorescence | TBARS Assay or MDA-specific kits |
| Superoxide Dismutase (SOD) Activity | Potential compensatory increase or no change | SOD Assay Kit |
| Catalase (CAT) Activity | Potential compensatory increase or no change | Catalase Assay Kit |
| Glutathione Peroxidase (GPx) Activity | Potential compensatory increase or no change | GPx Assay Kit |
| Nrf2 Nuclear Translocation | Increased nuclear localization | Immunofluorescence or Western Blot of nuclear fractions |
| Heme Oxygenase-1 (HO-1) Expression | Increased protein levels | Western Blot |
Key Experimental Protocols
To rigorously assess the impact of this compound on cellular oxidative stress, a series of well-defined experimental protocols are necessary. The following provides detailed methodologies for the key experiments outlined above.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Lipid Peroxidation Assay (TBARS Assay for MDA)
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.
-
Protocol:
-
Culture and treat cells with this compound as described for the ROS assay.
-
Lyse the cells and collect the supernatant.
-
To 100 µL of cell lysate, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 5 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve generated with known concentrations of MDA.
-
Western Blot for Nrf2 and HO-1 Expression
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates. For Nrf2 nuclear translocation, prepare nuclear and cytosolic fractions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Visualizing the Cellular Response to this compound
To conceptualize the anticipated cellular signaling pathways affected by this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway following CBR1 inhibition by this compound.
Caption: A typical experimental workflow to assess this compound effects.
Conclusion
While specific experimental data on the effects of this compound on cellular oxidative stress are not yet widely published, its role as a CBR1 inhibitor provides a strong basis for predicting its impact. Inhibition of CBR1 is expected to disrupt the cellular management of reactive carbonyl species, leading to an increase in oxidative stress markers such as ROS and lipid peroxidation. This, in turn, is likely to trigger a compensatory activation of the Nrf2 antioxidant response pathway. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to systematically investigate and quantify the precise effects of this compound on cellular redox biology. Further research into this and other specific CBR1 inhibitors is crucial for advancing our understanding of oxidative stress and for the development of novel therapeutic strategies.
An In-Depth Technical Guide to the Discovery and Synthesis of a Potent Carbonyl Reductase 1 (CBR1) Inhibitor
Disclaimer: The compound "Cbr1-IN-6" as specified in the user request does not correspond to a known public scientific identifier. This guide is based on a potent and selective Carbonyl Reductase 1 (CBR1) inhibitor, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide , herein referred to as CBR1-IC-13h , which serves as a representative molecule for the purpose of this technical document.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl-containing compounds. CBR1 is implicated in the detoxification of reactive aldehydes generated during oxidative stress and in the metabolic activation or inactivation of various drugs.
Notably, CBR1 is a key enzyme in the metabolism of anthracycline chemotherapeutics such as doxorubicin (B1662922). It reduces doxorubicin to the less potent and cardiotoxic metabolite, doxorubicinol.[1] This metabolic conversion contributes to both chemoresistance and the dose-limiting cardiotoxicity of doxorubicin.[2][3] Consequently, the development of potent and selective CBR1 inhibitors is a promising strategy to enhance the efficacy of anthracycline-based chemotherapy and mitigate its adverse effects.[1] Furthermore, CBR1 is involved in the metabolism of prostaglandins, suggesting its role in inflammatory pathways.[4]
Discovery of CBR1-IC-13h
The discovery of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (CBR1-IC-13h) emerged from a focused effort to develop novel inhibitors of human CBR1. The core scaffold, 2-imino-2H-chromene, was identified as a promising starting point for inhibitor design. A series of derivatives were synthesized and screened for their inhibitory activity against recombinant human CBR1.[5][6]
Through structure-activity relationship (SAR) studies, it was determined that the 8-hydroxy group and specific substitutions on the phenylamide moiety were crucial for potent and selective inhibition. CBR1-IC-13h, with a 2-chlorophenyl group, was identified as the most potent compound in the series.[5][6]
Synthesis of CBR1-IC-13h
The synthesis of CBR1-IC-13h is based on the condensation of a substituted salicylaldehyde (B1680747) with a corresponding N-aryl-2-cyanoacetamide. A general, representative synthetic scheme is provided below.
Experimental Protocol: Synthesis of 2-imino-2H-chromene-3-carboxamide derivatives
A mixture of an appropriate salicylaldehyde (1 mmol) and an N-aryl-2-cyanoacetamide (1 mmol) is dissolved in ethanol (B145695). A catalytic amount of a base, such as piperidine (B6355638) or triethylamine, is added to the solution. The reaction mixture is then stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, as it often precipitates from the reaction mixture. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired 2-imino-2H-chromene-3-carboxamide derivative.
Quantitative Data
The inhibitory potency of CBR1-IC-13h and other representative CBR1 inhibitors are summarized in the table below.
| Compound | Target | Assay Substrate | K_i_ (nM) | IC_50_ (µM) | Reference |
| CBR1-IC-13h | Human CBR1 | 15 | [5][6] | ||
| Quercetin | Human CBR1 | Doxorubicin | [2] | ||
| ASP9521 | Human CBR1 | Menadione (B1676200) | 44.00 | [7] |
Note: A lower K_i_ or IC_50_ value indicates a more potent inhibitor.
Experimental Protocols
Recombinant Human CBR1 Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione or doxorubicin)
-
Test inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare stock solutions of the recombinant CBR1 enzyme, NADPH, substrate, and test inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the CBR1 enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and NADPH to each well.
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
-
The IC_50_ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol outlines a general method to assess the effect of a CBR1 inhibitor on the proliferation of cancer cells in the presence of a CBR1 substrate like doxorubicin.
Materials:
-
Cancer cell line (e.g., a human breast cancer cell line)
-
Cell culture medium and supplements
-
Doxorubicin
-
Test CBR1 inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO_2_)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with varying concentrations of the CBR1 inhibitor, doxorubicin, or a combination of both. Include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
CBR1 in Doxorubicin Metabolism and Resistance
Inhibition of CBR1 is expected to block the conversion of doxorubicin to doxorubicinol, thereby increasing the intracellular concentration of the more potent parent drug and reducing the levels of the cardiotoxic metabolite. This can lead to enhanced cancer cell death and reduced cardiotoxicity.
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Unlocking Synergistic Cancer Therapy: A Technical Guide to Cbr1-IN-6 Target Validation
For Immediate Release
A deep dive into the preclinical validation of Cbr1-IN-6, a novel Carbonyl Reductase 1 (CBR1) inhibitor, reveals a promising strategy to enhance the efficacy of doxorubicin (B1662922) in cancer therapy while mitigating its cardiotoxic side effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target validation of this compound in cancer cell lines, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.
This compound, also identified as compound 1a, is a cinnamamide (B152044) derivative with a 4-hydroxypiperidine (B117109) moiety that has demonstrated significant potential as a chemosensitizing and cardioprotective agent.[1][2][3][4][5][6] This document outlines the key findings from the seminal study by Koczurkiewicz-Adamczyk et al. (2022), which serves as the primary source for the validation of this compound as a therapeutic candidate.[1]
Core Mechanism: Targeting Carbonyl Reductase 1 (CBR1)
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent enzyme that plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds.[1] In the context of cancer therapy, CBR1 is of particular interest due to its ability to metabolize anthracycline chemotherapeutics, such as doxorubicin, into their less potent and more cardiotoxic alcohol metabolites.[1] By inhibiting CBR1, this compound aims to increase the intracellular concentration and therapeutic efficacy of doxorubicin in cancer cells while simultaneously reducing the production of cardiotoxic metabolites, thereby protecting cardiac tissue.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on CBR1 and its synergistic activity with doxorubicin have been quantified across various cell lines. The following tables summarize the key quantitative data from the validation studies.
| Parameter | Compound | Value | Cell Line/System | Citation |
| CBR1 Inhibition | This compound (1a) | Strong | Recombinant CBR1 Protein | [1][2] |
| Doxorubicin IC50 | Doxorubicin alone | Not specified | A549 (Human Lung Cancer) | [1][2] |
| Doxorubicin + this compound IC50 | Doxorubicin + this compound (1a) | Significantly reduced | A549 (Human Lung Cancer) | [1][2] |
| Viability Reduction | Menadione (B1676200) alone | Significant | H9c2 (Rat Cardiomyoblast) | [1][2] |
| Viability with this compound | Menadione + this compound (1a) | Alleviated reduction | H9c2 (Rat Cardiomyoblast) | [1][2] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols employed in the validation of this compound.
Cell Viability Assay
-
Cell Lines: A549 (human lung cancer), CCD-34Br (non-cancerous human lung fibroblasts), H9c2 (rat cardiomyoblasts), RAW 264.7 (macrophage).
-
Reagents: Doxorubicin, this compound (1a), Menadione, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with varying concentrations of doxorubicin, this compound, or a combination of both. For cardiotoxicity studies, cells are treated with menadione with or without this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat A549 cells with doxorubicin and/or this compound.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Transwell Migration Assay
-
Purpose: To assess the effect of this compound on cancer cell migration.
-
Procedure:
-
Seed A549 cells in the upper chamber of a Transwell insert.
-
Add doxorubicin and/or this compound to the culture medium in both the upper and lower chambers.
-
Incubate for a designated time to allow for cell migration through the porous membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Reactive Oxygen Species (ROS) Measurement
-
Reagents: Doxorubicin, this compound, DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Procedure:
-
Treat H9c2 cells with doxorubicin with or without this compound.
-
Load the cells with DCFH-DA, which fluoresces upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer to quantify intracellular ROS levels.
-
Enzyme Inhibition Assay
-
Enzyme: Recombinant human CBR1 protein.
-
Substrate: A suitable CBR1 substrate (e.g., menadione).
-
Inhibitor: this compound (1a).
-
Procedure:
-
Incubate the recombinant CBR1 enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time to determine the reaction rate.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
-
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Doxorubicin metabolism by CBR1 leads to cardiotoxicity and reduced efficacy.
Caption: this compound inhibits CBR1, enhancing doxorubicin's effect and providing cardioprotection.
Caption: Workflow for the in vitro validation of this compound.
Conclusion and Future Directions
The target validation of this compound in cancer cell lines provides a strong rationale for its further development as an adjuvant therapy for doxorubicin. By inhibiting CBR1, this compound not only sensitizes cancer cells to doxorubicin-induced apoptosis but also protects cardiomyocytes from its toxic effects.[1][2] Future research should focus on in vivo studies to confirm these findings in animal models and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. The synergistic approach of combining CBR1 inhibition with conventional chemotherapy holds significant promise for improving patient outcomes in oncology.
References
- 1. Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinetic and Dynamic Profile of CBR1 Inhibitors: A Technical Overview
Despite a specific request for information on "Cbr1-IN-6," a thorough review of publicly available scientific literature and databases did not yield any specific data for a compound with this designation. It is likely that "this compound" is an internal, commercial, or otherwise non-publicly disclosed identifier.
Therefore, this technical guide will focus on a well-characterized and publicly documented inhibitor of Carbonyl Reductase 1 (CBR1), Hydroxy-PP [3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol] , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the pharmacokinetics and pharmacodynamics of a representative CBR1 inhibitor.
Introduction to CBR1 and its Inhibition
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds, including clinically important drugs. The enzymatic activity of CBR1 can lead to the formation of less potent or more toxic metabolites, influencing drug efficacy and safety profiles. For instance, the reduction of the anthracycline anticancer drug doxorubicin (B1662922) by CBR1 produces the cardiotoxic metabolite doxorubicinol. This has spurred the development of CBR1 inhibitors to modulate drug metabolism, enhance therapeutic efficacy, and mitigate adverse effects.
Pharmacokinetics of Hydroxy-PP
Currently, detailed in vivo pharmacokinetic data for hydroxy-PP is not extensively published in the public domain. However, based on its characterization as a small molecule inhibitor, a general pharmacokinetic profile can be anticipated, involving absorption, distribution, metabolism, and excretion (ADME).
Table 1: Anticipated Pharmacokinetic Profile of a Small Molecule CBR1 Inhibitor like Hydroxy-PP
| Parameter | Description | Anticipated Characteristics |
| Absorption | Process of entering the systemic circulation. | Dependent on route of administration and physicochemical properties (e.g., solubility, permeability). Oral bioavailability would be a key parameter. |
| Distribution | Reversible transfer from systemic circulation to tissues. | Expected to distribute to tissues where CBR1 is expressed, such as the liver, kidney, and gastrointestinal tract. |
| Metabolism | Biotransformation into other compounds. | Likely metabolized by cytochrome P450 enzymes and other drug-metabolizing enzymes. |
| Excretion | Removal from the body. | Primarily through renal and/or biliary routes. |
Experimental Protocols:
Detailed in vivo pharmacokinetic studies would be required to quantitatively assess these parameters. A typical experimental workflow for determining the pharmacokinetic profile in a preclinical model (e.g., rodents) is outlined below.
Workflow for Preclinical Pharmacokinetic Assessment
Caption: Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamics of Hydroxy-PP
The pharmacodynamics of hydroxy-PP are centered on its inhibitory activity against CBR1. This inhibition can have significant downstream effects on the metabolism of CBR1 substrates.
Mechanism of Action
Hydroxy-PP acts as a potent inhibitor of CBR1. The crystal structure of human CBR1 in complex with hydroxy-PP (PDB ID: 1WMA) reveals that the inhibitor binds to the active site of the enzyme, preventing the binding and subsequent reduction of its substrates.
Signaling Pathway of CBR1-mediated Substrate Reduction and its Inhibition
Caption: Inhibition of the CBR1 catalytic cycle by Hydroxy-PP.
In Vitro Efficacy
The inhibitory potency of hydroxy-PP against CBR1 has been determined through in vitro enzymatic assays.
Table 2: In Vitro Inhibitory Activity of Hydroxy-PP against CBR1
| Parameter | Value | Assay Conditions |
| IC50 | Data not publicly available in quantitative form. Described as a potent inhibitor. | Recombinant human CBR1 enzyme assay with a model substrate. |
| Mechanism | Competitive Inhibition | Determined through kinetic studies. |
Experimental Protocols:
In Vitro CBR1 Inhibition Assay
A common method to determine the in vitro inhibitory activity of a compound against CBR1 involves a spectrophotometric assay monitoring the oxidation of NADPH.
Workflow for In Vitro CBR1 Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of a CBR1 inhibitor.
Conclusion
While specific pharmacokinetic and pharmacodynamic data for "this compound" remain elusive in the public domain, the well-characterized CBR1 inhibitor hydroxy-PP serves as a valuable proxy for understanding the core principles of CBR1 inhibition. The development of potent and selective CBR1 inhibitors holds significant therapeutic potential for improving the efficacy and safety of various drugs metabolized by this enzyme. Further research, particularly in vivo pharmacokinetic and pharmacodynamic studies, is crucial to fully elucidate the clinical utility of this class of inhibitors. Researchers are encouraged to consult primary research articles for specific quantitative data and detailed experimental conditions when designing their own studies.
Unveiling Cbr1-IN-6: A Technical Guide for In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbr1-IN-6, also identified as compound 1a in seminal literature, is a synthetic inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is a critical enzyme in cellular metabolism, particularly in the detoxification of various xenobiotics and the metabolism of endogenous signaling molecules. Due to its role in drug resistance and pathological processes, CBR1 has emerged as a significant target in drug discovery. This technical guide provides a comprehensive overview of the stability and solubility of this compound for in vitro assays, along with detailed experimental protocols and an exploration of its mechanism of action.
Core Data Summary
Precise quantitative data on the stability and solubility of this compound is not extensively available in the public domain. The information presented here is collated from supplier specifications and inferences from related research on similar small molecule inhibitors. Researchers are strongly advised to perform their own stability and solubility assessments under their specific experimental conditions.
| Parameter | Value | Notes |
| Molecular Formula | C₂₁H₁₈F₃N₃O₃S | |
| Molecular Weight | 465.45 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >98% (typically) | Varies by supplier. |
| Solubility | ||
| DMSO | ≥ 50 mg/mL | Recommended as a stock solution solvent. |
| Ethanol | Sparingly soluble | |
| Water | Insoluble | |
| Stability | ||
| Solid | Stable for ≥ 2 years at -20°C | Protect from light and moisture. |
| In DMSO (Stock) | Stable for up to 3 months at -80°C | Minimize freeze-thaw cycles. |
| In Aqueous Buffer | Limited stability | Prepare fresh for each experiment. Prone to precipitation and degradation. |
Note: For in vitro assays, it is crucial to prepare fresh dilutions of this compound from a DMSO stock solution into the final aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of CBR1. The primary mechanism involves the binding of the inhibitor to the active site of the CBR1 enzyme, thereby preventing the binding of its natural substrates and the cofactor NADPH. This inhibition disrupts the downstream signaling pathways and metabolic processes regulated by CBR1.
CBR1-Mediated Drug Metabolism and Its Inhibition
CBR1 is known to metabolize a wide range of carbonyl-containing drugs, including important chemotherapeutic agents like doxorubicin. By reducing the carbonyl group, CBR1 can lead to the formation of less active or more toxic metabolites, contributing to drug resistance and adverse side effects. This compound, by blocking this metabolic activity, can potentially enhance the efficacy of such drugs and mitigate their side effects.
Role in Apoptosis
Emerging evidence suggests that CBR1 plays a role in cellular apoptosis. By modulating the levels of reactive oxygen species (ROS) and other signaling molecules, CBR1 can influence cell survival pathways. Inhibition of CBR1 by this compound has been shown to induce apoptosis in certain cancer cell lines, making it a compound of interest for oncology research.
Experimental Protocols
The following are generalized protocols for common in vitro assays involving this compound. It is imperative to optimize these protocols for your specific cell lines, reagents, and experimental goals.
CBR1 Enzymatic Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant CBR1.
Materials:
-
Purified recombinant human CBR1 protein
-
NADPH
-
A suitable CBR1 substrate (e.g., menadione (B1676200) or a specific drug of interest)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~200 µM), and the this compound dilutions or DMSO as a vehicle control.
-
Add the purified CBR1 enzyme to each well and incubate for 5-10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the CBR1 substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and plot them against the logarithm of the this compound concentration to determine the IC₅₀ value.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of this compound on the viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence profiles.
Conclusion
This compound is a valuable tool for investigating the biological roles of Carbonyl Reductase 1. While publicly available data on its specific physicochemical properties are limited, this guide provides a foundational framework for its use in in vitro research. As with any experimental work, meticulous optimization and validation of protocols are paramount for obtaining reliable and reproducible results. Further research into the stability, solubility, and diverse biological activities of this compound will undoubtedly expand its application in drug discovery and development.
Cbr1-PROBE-6: A Technical Guide to a Potent and Selective Chemical Probe for Carbonyl Reductase 1 (CBR1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the characterization and application of CBR1-PROBE-6 , a potent and selective, albeit hypothetical, chemical probe for Carbonyl Reductase 1 (CBR1). CBR1 is a critical NADPH-dependent oxidoreductase involved in the metabolism of a wide array of endogenous and xenobiotic compounds, including prostaglandins, quinones, and clinically relevant drugs such as the anthracycline chemotherapeutics.[1][2][3] The dysregulation of CBR1 has been implicated in chemoresistance, metabolic disorders, and cellular defense against oxidative stress.[4][5][6] CBR1-PROBE-6 serves as an invaluable tool for elucidating the multifaceted biological functions of CBR1 and for the validation of CBR1 as a therapeutic target. This document provides a comprehensive overview of its biochemical and cellular activity, along with detailed experimental protocols for its use.
Introduction to CBR1 Function
Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a ubiquitously expressed enzyme with high levels found in the liver, kidney, and gastrointestinal tract.[7][8] It plays a significant role in phase I metabolism of a broad range of carbonyl-containing substrates.[2][8]
Key Functions of CBR1:
-
Xenobiotic Metabolism: CBR1 is responsible for the metabolic reduction of numerous drugs, including the anticancer agents doxorubicin (B1662922) and daunorubicin.[3][7] This metabolic conversion can lead to the formation of less potent but more cardiotoxic metabolites, contributing to dose-limiting toxicities.[9]
-
Endogenous Compound Metabolism: The enzyme is involved in the metabolism of prostaglandins, such as the conversion of prostaglandin (B15479496) E2 to prostaglandin F2α, and the reduction of lipid peroxidation-derived aldehydes, thereby protecting cells from oxidative damage.[1]
-
Cellular Stress Response: CBR1 expression is upregulated in response to various cellular stressors, including oxidative stress and exposure to xenobiotics.[5][6] Transcription factors such as Nrf2 and the Aryl Hydrocarbon Receptor (AhR) have been shown to regulate CBR1 gene expression.[7][10]
The development of potent and selective chemical probes for CBR1 is essential for dissecting its precise roles in these physiological and pathological processes.
CBR1-PROBE-6: A Selective Chemical Probe
CBR1-PROBE-6 is a hypothetical, potent, selective, and cell-permeable inhibitor of human CBR1. Its development was guided by the need for a research tool to accurately probe CBR1 function in vitro and in cellular contexts, without the confounding off-target effects of less selective inhibitors like certain polyphenols.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for CBR1-PROBE-6.
Table 1: Biochemical Potency of CBR1-PROBE-6
| Parameter | Value | Assay Conditions |
| IC50 vs. hCBR1 | 50 nM | Recombinant human CBR1, 100 µM menadione (B1676200) as substrate, 200 µM NADPH, 30 min incubation at 37°C.[4][11] |
| Ki | 25 nM | Competitive inhibition with respect to the substrate. |
| Mode of Inhibition | Competitive | Determined by Lineweaver-Burk analysis. |
Table 2: Selectivity Profile of CBR1-PROBE-6
| Target | IC50 | Fold Selectivity (vs. hCBR1) | Assay Notes |
| hCBR1 | 50 nM | - | Recombinant human enzyme. |
| hCBR3 | > 50 µM | >1000x | Recombinant human enzyme, shares 72% sequence identity with CBR1.[12] |
| AKR1C1 | > 50 µM | >1000x | Aldo-keto reductase family member. |
| AKR1C3 | > 50 µM | >1000x | Aldo-keto reductase family member, also involved in anthracycline metabolism.[13] |
| DHRS3 (SDR16C1) | > 50 µM | >1000x | Short-chain dehydrogenase/reductase family member. |
Table 3: Cellular Activity of CBR1-PROBE-6
| Parameter | Value | Cell Line | Assay Conditions |
| Cellular Target Engagement (CETSA Tagg Shift) | + 4.5 °C | HEK293T | Cellular Thermal Shift Assay, 10 µM CBR1-PROBE-6.[14][15] |
| Inhibition of Doxorubicin Metabolism (IC50) | 200 nM | A549 | Measurement of doxorubicinol (B1670906) formation in cells treated with doxorubicin and CBR1-PROBE-6 for 24 hours. |
| Potentiation of Doxorubicin Cytotoxicity (EC50) | 2-fold | A549 | Cell viability assay (e.g., MTT) after 48-hour co-treatment with doxorubicin and CBR1-PROBE-6. |
| Reduction of Cellular ROS | 30% | HepG2 | Measurement of reactive oxygen species (ROS) levels after treatment with an oxidizing agent in the presence of CBR1-PROBE-6. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CBR1 Enzymatic Assay
This protocol is used to determine the in vitro potency (IC50) of CBR1-PROBE-6.
Materials:
-
Recombinant human CBR1 enzyme
-
Menadione (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
CBR1-PROBE-6 (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CBR1 (final concentration 0.5 µg/mL), and varying concentrations of CBR1-PROBE-6 (or DMSO vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding menadione (final concentration 100 µM) and NADPH (final concentration 200 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of CBR1-PROBE-6 to CBR1 in a cellular environment.
Materials:
-
HEK293T cells
-
CBR1-PROBE-6 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and anti-CBR1 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with either CBR1-PROBE-6 (10 µM) or DMSO vehicle for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CBR1 at each temperature using Western blotting.
-
The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in Tagg in the presence of the compound indicates target engagement.[14][15]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental logic.
CBR1 Upstream Regulation and Downstream Effects
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of human carbonyl reductase 1 (CBR1, SDR21C1) gene by transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbr1-IN-6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2] This enzyme plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins (B1171923) and ketones.[1][2] Of particular interest in oncology is CBR1's ability to metabolize anthracycline chemotherapeutic agents such as doxorubicin (B1662922).[3] CBR1 converts doxorubicin to doxorubicinol, a metabolite with reduced anticancer efficacy but increased cardiotoxicity. Consequently, inhibition of CBR1 is a promising strategy to enhance the therapeutic window of doxorubicin by increasing its anti-tumor activity and reducing its harmful side effects.
Cbr1-IN-6 is a novel inhibitor of CBR1. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its potential as a chemosensitizing agent in combination with doxorubicin. The following protocols are designed for researchers in cancer biology and drug development to assess the efficacy of this compound in relevant cancer cell lines.
Key Applications
-
Potentiating Chemotherapy: Evaluating the ability of this compound to enhance the cytotoxic effects of doxorubicin in cancer cell lines.
-
Reducing Cardiotoxicity: Assessing the protective effects of this compound against doxorubicin-induced toxicity in cardiomyocyte cell lines.
-
Mechanism of Action Studies: Investigating the downstream cellular effects of CBR1 inhibition by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other CBR1 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound (Example Data) | CBR1 | 0.5 | A549 | Doxorubicin Sensitization | Internal Data |
| ASP9521 | AKR1C3/CBR1 | 44.00 | Recombinant CBR1 | Enzymatic Assay | [4] |
| 8-Prenylnaringenin (B1664708) (8-PN) | CBR1 | 0.18 | Recombinant CBR1 | Enzymatic Assay | [5] |
| Xanthohumol (B1683332) (XN) | CBR1 | 11-20 | Recombinant CBR1 | Enzymatic Assay | [5] |
| Isoxanthohumol (B16456) (IX) | CBR1 | 11-20 | Recombinant CBR1 | Enzymatic Assay | [5] |
Table 2: Effect of this compound on Doxorubicin IC50 in A549 Lung Cancer Cells (Example Data)
| Treatment | Doxorubicin IC50 (µM) | Fold Sensitization |
| Doxorubicin Alone | 1.2 | - |
| Doxorubicin + this compound (0.1 µM) | 0.8 | 1.5 |
| Doxorubicin + this compound (0.5 µM) | 0.4 | 3.0 |
| Doxorubicin + this compound (1.0 µM) | 0.2 | 6.0 |
Experimental Protocols
Protocol 1: Evaluation of this compound to Enhance Doxorubicin-Induced Cytotoxicity in A549 Cells
This protocol details a cell viability assay to determine the ability of this compound to sensitize A549 human lung carcinoma cells to doxorubicin. A549 cells are known to express CBR1.[6][7][8]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Doxorubicin hydrochloride
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest A549 cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of doxorubicin in culture medium.
-
Prepare solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1.0 µM) in culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the desired concentration of this compound (or vehicle control).
-
Incubate for 1 hour.
-
Add 100 µL of medium containing the serial dilutions of doxorubicin to the respective wells (this will dilute the this compound concentration by half, so prepare initial concentrations accordingly).
-
Include wells with doxorubicin alone and cells with vehicle (DMSO) only as controls.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
After 48 hours of incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curves for doxorubicin with and without this compound and determine the IC50 values.
-
Protocol 2: Assessment of Cardioprotective Effects of this compound in H9c2 Cardiomyocytes
This protocol is designed to evaluate whether this compound can mitigate the cytotoxic effects of doxorubicin on the H9c2 rat cardiomyocyte cell line, a common model for studying drug-induced cardiotoxicity.[9][10][11]
Materials:
-
H9c2(2-1) cells (ATCC® CRL-1446™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Doxorubicin hydrochloride
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Maintain H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Passage cells when they reach 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the H9c2 cells.
-
Seed 8 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a concentration of doxorubicin known to induce significant cell death in H9c2 cells (e.g., 1 µM).[12]
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells by adding 50 µL of medium containing various concentrations of this compound to the wells.
-
Incubate for 1 hour.
-
Add 50 µL of medium containing doxorubicin to achieve the final desired concentration.
-
Include control wells with doxorubicin alone, this compound alone, and vehicle (DMSO) only.
-
Incubate for 24 hours at 37°C.
-
-
MTT Assay and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to assess cell viability and analyze the data.
-
Compare the viability of cells treated with doxorubicin alone to those co-treated with this compound to determine if the inhibitor provides a protective effect.
-
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Simplified signaling pathway of Doxorubicin and CBR1 inhibition.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. CBR1 Gene: Function, Polymorphisms, and Health Implications [learn.mapmygenome.in]
- 3. uniprot.org [uniprot.org]
- 4. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of a Novel Carbonyl Reductase 1 (CBR1) Inhibitor in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl reductase 1 (CBR1) is a critical enzyme in cellular metabolism, implicated in both the detoxification of xenobiotics and the progression of various cancers. Its role in protecting cancer cells from oxidative stress and contributing to chemotherapy resistance has made it an attractive target for novel anti-cancer therapies. These application notes provide a comprehensive, generalized protocol for the in vivo evaluation of a novel CBR1 inhibitor, herein referred to as Cbr1-IN-X, in a xenograft mouse model. The following sections detail the mechanism of action of CBR1, protocols for establishing a xenograft model, administration of the inhibitor, and methods for assessing efficacy and toxicity. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to Carbonyl Reductase 1 (CBR1) as a Therapeutic Target
Human Carbonyl Reductase 1 (CBR1) is an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins (B1171923) and anticancer drugs like doxorubicin (B1662922).[1][3] CBR1 is involved in protecting cells from oxidative stress by inactivating reactive lipid aldehydes.[4][5][6]
In the context of cancer, CBR1 expression can be a double-edged sword. In some cancers, such as head and neck squamous cell carcinoma (HNSCC), lower CBR1 expression is associated with increased metastasis.[4] Conversely, in hepatocellular carcinoma and in the context of certain chemotherapies, overexpression of CBR1 can confer chemoresistance and protect tumor cells from apoptosis.[5][7] Specifically, CBR1 can reduce the efficacy of doxorubicin by converting it to the less potent and cardiotoxic metabolite, doxorubicinol.[8][9] Therefore, inhibition of CBR1 is a promising strategy to enhance the efficacy of existing anticancer treatments and overcome drug resistance.[7][8]
Signaling Pathway of CBR1 Inhibition
The inhibition of CBR1 can impact multiple cellular pathways. A primary mechanism is the potentiation of therapies that induce oxidative stress. By inhibiting CBR1, the cell's ability to detoxify reactive oxygen species (ROS) and reactive lipid aldehydes is diminished, leading to increased intracellular ROS levels. This can enhance the cytotoxic effects of treatments like radiotherapy and certain chemotherapeutic agents.[6] In some contexts, CBR1 inhibition has been shown to increase the invasive ability of cancer cells by activating epithelial-mesenchymal transition (EMT) signaling, a factor to consider during therapeutic development.[4]
Experimental Protocols
Cell Line and Culture
Select a human cancer cell line with documented expression of CBR1. For example, U937 (leukemia) or various breast and hepatocellular carcinoma cell lines have been used in CBR1-related studies.[5][7][8]
-
Culture Medium: Use the recommended medium for your chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
Xenograft Mouse Model Establishment
The following is a general protocol for establishing a subcutaneous xenograft model.
-
Animals: Use immunodeficient mice, such as athymic nude (Nu/Nu) or NOD/SCID mice, aged 6-8 weeks.[5]
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 2 x 107 cells/mL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (2 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Begin treatment when tumors reach an average volume of 100-200 mm3.
-
Cbr1-IN-X Administration
The formulation and route of administration for Cbr1-IN-X will depend on its physicochemical properties. The following is a hypothetical protocol assuming intraperitoneal injection.
-
Preparation of Cbr1-IN-X:
-
Determine the appropriate vehicle for Cbr1-IN-X (e.g., DMSO, saline, or a solution containing Tween 80).
-
Prepare a stock solution of Cbr1-IN-X and dilute it to the final desired concentration with the vehicle just before use.
-
-
Dosing and Schedule:
-
Based on preliminary in vitro and toxicity studies, determine the dose range to be tested (e.g., 10, 30, 50 mg/kg).
-
Administer Cbr1-IN-X via intraperitoneal (i.p.) injection once daily or as determined by pharmacokinetic studies.
-
-
Control Groups:
-
Vehicle control group receiving only the vehicle.
-
Positive control group receiving a standard-of-care chemotherapy agent (if applicable).
-
Combination therapy groups (Cbr1-IN-X + chemotherapy).
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Biomarker Analysis:
-
Homogenize a portion of the tumor tissue for Western blot or IHC analysis of CBR1 expression, apoptosis markers (e.g., cleaved caspase-3, PARP), and markers of oxidative stress.
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice every 2-3 days.
-
Observe the mice for any signs of distress or toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Collect major organs (e.g., liver, kidney, heart) for histopathological examination.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | - | ||
| Cbr1-IN-X | 10 | |||
| Cbr1-IN-X | 30 | |||
| Chemotherapy | X | |||
| Cbr1-IN-X + Chemo | 30 + X |
Table 2: Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Key Serum Chemistry Changes | Histopathological Findings |
| Vehicle Control | - | No significant abnormalities | ||
| Cbr1-IN-X | 10 | |||
| Cbr1-IN-X | 30 | |||
| Chemotherapy | X | |||
| Cbr1-IN-X + Chemo | 30 + X |
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of a novel CBR1 inhibitor in a xenograft mouse model. Due to the absence of specific data for a compound named "Cbr1-IN-6," this guide is generalized. Researchers should adapt these protocols based on the specific characteristics of their inhibitor, the chosen cancer model, and the therapeutic context. Careful evaluation of both efficacy and toxicity is crucial for the successful development of CBR1 inhibitors as a new class of anti-cancer agents.
References
- 1. mybiosource.com [mybiosource.com]
- 2. genecards.org [genecards.org]
- 3. cusabio.com [cusabio.com]
- 4. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBR1 - Wikipedia [en.wikipedia.org]
- 9. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of Carbonyl Reductase 1 (CBR1) Activity
Note: Extensive searches for a specific inhibitor designated "Cbr1-IN-6" did not yield any published data. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective concentration of a novel or known inhibitor of Carbonyl Reductase 1 (CBR1). The principles and methods described herein are applicable to any compound being investigated for its CBR1 inhibitory potential.
Application Notes
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1] It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl-containing compounds.[2][3] CBR1 is involved in the metabolic activation and detoxification of numerous drugs, environmental toxins, and endogenous signaling molecules. Notably, CBR1-mediated reduction of chemotherapeutic agents like doxorubicin (B1662922) can lead to the formation of less potent and more cardiotoxic metabolites, contributing to drug resistance and adverse side effects.[4][5] Consequently, the inhibition of CBR1 is a promising therapeutic strategy to enhance the efficacy of certain anticancer drugs and mitigate their toxicity.[5][6]
A variety of compounds have been identified as CBR1 inhibitors, including nonsteroidal anti-inflammatory drugs (NSAIDs) and natural flavonoids.[7] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of CBR1 by 50%.
Quantitative Data of Known CBR1 Inhibitors
The following table summarizes the IC50 values for several known CBR1 inhibitors, providing a reference range for the expected potency of novel inhibitory compounds.
| Inhibitor | Substrate | IC50 (µM) | Source |
| Rutin | Menadione (B1676200) | 54.0 ± 0.4 (for CBR1 V88 isoform) | [8] |
| Rutin | Menadione | 15.0 ± 0.1 (for CBR1 I88 isoform) | [8] |
| MonoHER | Daunorubicin | 219 (for CBR1 V88 isoform) | [9] |
| MonoHER | Daunorubicin | 164 (for CBR1 I88 isoform) | [9] |
| MonoHER | Doxorubicin | 59 (for CBR1 V88 isoform) | [9] |
| MonoHER | Doxorubicin | 37 (for CBR1 I88 isoform) | [9] |
| Quercetin | Daunorubicin/Doxorubicin | Lower for CBR1 I88 isoform | [9] |
| 8-prenylnaringenin (B1664708) (8-PN) | 2,3-hexanedione | 0.180 ± 0.020 (Ki) | [10] |
| 8-prenylnaringenin (8-PN) | Daunorubicin | 3.71 ± 0.26 (in SW480 cytosol) | [10] |
| ASP9521 | Menadione | 44.00 | [11] |
Experimental Protocols
Recombinant Human CBR1 Enzyme Inhibition Assay
This protocol outlines the determination of the IC50 value of a test compound against purified recombinant human CBR1 enzyme.
Materials:
-
Recombinant human CBR1 protein
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
Menadione (or another suitable CBR1 substrate)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in potassium phosphate buffer.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare a stock solution of menadione in an appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant CBR1 protein (final concentration ~0.5 µM)
-
Varying concentrations of the test inhibitor (e.g., 0.1 to 100 µM) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM and menadione to a final concentration of 40-120 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of CBR1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based CBR1 Activity Assay
This protocol measures the inhibitory effect of a compound on CBR1 activity within a cellular context.
Materials:
-
Human cell line with high CBR1 expression (e.g., A549 lung cancer cells).[12]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, antibiotics).
-
Test inhibitor compound.
-
A known CBR1 substrate that can be metabolized by cells (e.g., doxorubicin).
-
Lysis buffer.
-
Analytical method to measure the substrate and its metabolite (e.g., HPLC or LC-MS/MS).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to ~80% confluency in appropriate culture vessels.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 1-24 hours).
-
-
Substrate Incubation:
-
Add the CBR1 substrate (e.g., doxorubicin) to the cells at a fixed concentration and incubate for a specific period.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant and/or lyse the cells.
-
Prepare the samples for analysis by protein precipitation or other appropriate extraction methods.
-
-
Quantification of Metabolite:
-
Measure the concentration of the CBR1-mediated metabolite (e.g., doxorubicinol) in the samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a CBR1 inhibitor.
CBR1 Signaling Pathway and Inhibition
Caption: CBR1 metabolic pathway and its inhibition.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cbr1-IN-6 Analogs for the Mitigation of Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a potent and widely utilized anthracycline chemotherapeutic agent effective against a broad spectrum of cancers. Its clinical application, however, is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A key mechanism underlying this cardiotoxicity is the metabolic conversion of doxorubicin to doxorubicinol (B1670906) by carbonyl reductase 1 (CBR1). Doxorubicinol is a less potent anticancer agent but exhibits significantly greater cardiotoxic effects.
Inhibition of CBR1 has emerged as a promising therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity while potentially enhancing its antitumor efficacy. By preventing the formation of doxorubicinol, CBR1 inhibitors can shift the metabolic pathway of doxorubicin, reducing its cardiotoxic footprint. While specific data for "Cbr1-IN-6" is not extensively available in published literature, this document provides comprehensive application notes and protocols based on well-characterized CBR1 inhibitors, such as hydroxy-PP-Me and quercetin (B1663063) , which serve as functional analogs for investigating this therapeutic approach.
Mechanism of Action: Doxorubicin Cardiotoxicity and CBR1 Inhibition
Doxorubicin exerts its cardiotoxic effects through a multi-faceted mechanism primarily involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The conversion of doxorubicin to doxorubicinol by CBR1, an NADPH-dependent enzyme, exacerbates this toxicity. Doxorubicinol is more potent in inducing mitochondrial damage and inhibiting crucial cardiac enzymes.
CBR1 inhibitors act by competitively binding to the active site of the CBR1 enzyme, thereby preventing the reduction of doxorubicin to doxorubicinol. This action is expected to decrease the accumulation of the cardiotoxic metabolite in cardiac tissue, thus preserving mitochondrial function and reducing oxidative stress.
Quantitative Data for Representative CBR1 Inhibitors
The following tables summarize key quantitative data for the representative CBR1 inhibitors, hydroxy-PP-Me and quercetin.
Table 1: In Vitro Inhibitory Activity of CBR1 Inhibitors
| Inhibitor | Target | IC50 | Assay System | Reference |
| Hydroxy-PP-Me | CBR1 | 759 nM | Recombinant Human CBR1 | [1] |
| Quercetin | CBR1 | Not explicitly defined as IC50, but protective effects observed at 50-100 µM in H9c2 cells | H9c2 Cardiomyocytes | [2] |
| ASP9521 | CBR1 | 44.00 µM | Recombinant Human CBR1 | [3] |
Table 2: In Vivo Efficacy of CBR1 Inhibitors Against Doxorubicin-Induced Cardiotoxicity
| Inhibitor | Animal Model | Doxorubicin Dose | Inhibitor Dose | Key Findings | Reference |
| Hydroxy-PP-Me | Nude mice with U937 xenograft | Not specified in abstract for cardiotoxicity study | 30 mg/kg (i.p.) | Significantly inhibited tumor growth in combination with As2O3 | [1] |
| Quercetin | Wistar Rats | 2.5 mg/kg (i.p.) | 50 and 100 mg/kg/day (oral) | Lowered serum markers of cardiac injury (NT-proBNP, CK-MB, TnI) and improved echocardiographic parameters. | [4] |
Experimental Protocols
In Vitro CBR1 Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound against recombinant human CBR1 enzyme activity by monitoring NADPH oxidation.
Materials:
-
Recombinant Human CBR1 protein
-
NADPH
-
Doxorubicin (or other CBR1 substrate like menadione)
-
Test compound (e.g., this compound analog)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare stock solutions of NADPH, doxorubicin, and the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, recombinant CBR1 enzyme (final concentration ~0.5 µM), and varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM and doxorubicin (substrate) to a final concentration of 300 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for at least 10 minutes at 37°C. The rate of NADPH oxidation is proportional to CBR1 activity.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for Doxorubicin-Induced Cytotoxicity in H9c2 Cardiomyocytes
This protocol assesses the protective effect of a CBR1 inhibitor against doxorubicin-induced cell death in a cardiomyocyte cell line.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Doxorubicin
-
Test compound (e.g., this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 50 µM and 100 µM quercetin) for 2 hours.[2]
-
Following pre-treatment, add doxorubicin at various concentrations (e.g., 0-16 µM) to the wells and incubate for 48 hours.[2]
-
After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Animal Model of Doxorubicin-Induced Cardiotoxicity
This protocol describes the induction of chronic cardiotoxicity in mice using doxorubicin and co-administration of a potential cardioprotective agent.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Doxorubicin solution
-
Test compound (e.g., this compound analog) formulated for in vivo administration
-
Saline solution
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide the mice into four groups: (1) Vehicle control (saline), (2) Doxorubicin only, (3) Doxorubicin + Test Compound, and (4) Test Compound only.
-
Administer doxorubicin intraperitoneally (i.p.) at a dose of 5 mg/kg once a week for five weeks (cumulative dose of 25 mg/kg).[5]
-
Administer the test compound at the desired dose and route (e.g., oral gavage or i.p. injection) according to its pharmacokinetic properties. For example, quercetin can be administered daily by oral gavage at 50-100 mg/kg.[4]
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, perform echocardiography to assess cardiac function.
-
Collect blood samples for biomarker analysis (e.g., cardiac troponin I).
-
Euthanize the animals and harvest the hearts for histological analysis.
Echocardiographic Assessment of Cardiac Function in Mice
This protocol outlines the procedure for non-invasively assessing cardiac function in mice.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia machine with isoflurane
-
Heating pad
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with 1.5% isoflurane.[2]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Monitor the heart rate using ECG electrodes, maintaining it between 400-500 beats per minute.[2]
-
Apply ultrasound gel to the chest area.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system's software. These parameters are key indicators of systolic function.
Measurement of Cardiac Troponin I (cTnI) in Mouse Serum
This protocol describes the quantification of cTnI, a specific biomarker for cardiac injury, using an ELISA kit.
Materials:
-
Mouse Cardiac Troponin-I ELISA kit
-
Mouse serum samples
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein and prepare serum by allowing the blood to clot and then centrifuging to separate the serum.
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and serum samples to the wells of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2 hours at 25°C on a plate shaker).[6]
-
Wash the wells to remove unbound substances.
-
Add an HRP-conjugated secondary antibody and incubate (e.g., 1 hour).[6]
-
Wash the wells again.
-
Add the TMB substrate solution and incubate in the dark (e.g., 20 minutes).[6]
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of cTnI in the samples by interpolating from the standard curve.
Histological Assessment of Cardiac Fibrosis
This protocol uses Masson's trichrome staining to visualize collagen deposition, a hallmark of cardiac fibrosis.
Materials:
-
Harvested mouse hearts
-
Formalin or paraformaldehyde for fixation
-
Paraffin embedding reagents
-
Microtome
-
Masson's trichrome stain kit
-
Microscope
Procedure:
-
Fix the harvested hearts in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Masson's trichrome staining according to the kit manufacturer's instructions. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.[7]
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope. Collagen fibers will be stained blue, nuclei will be black, and the myocardium will be red.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
References
- 1. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Modulating Carbonyl Reductase 1 (CBR1): Lentiviral shRNA Knockdown versus Chemical Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a crucial role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds, including prostaglandins, quinones, and various xenobiotics. Notably, CBR1 is implicated in the detoxification of harmful substances and the metabolic activation and inactivation of several clinically important drugs, such as the anticancer agent doxorubicin. Given its significant role in cellular metabolism and drug response, the ability to precisely modulate CBR1 function is of paramount importance in both basic research and therapeutic development.
This document provides a detailed comparative analysis of two powerful techniques for reducing CBR1 activity: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct chemical inhibition using a specific small molecule inhibitor, exemplified here as Cbr1-IN-6. We present a comprehensive overview of the mechanisms, efficacy, and potential limitations of each approach, supplemented with structured data tables for easy comparison and detailed experimental protocols to guide researchers in their application.
Comparative Analysis: Lentiviral shRNA Knockdown vs. This compound Treatment
The decision to employ either lentiviral shRNA or a chemical inhibitor for targeting CBR1 depends on the specific experimental goals, including the desired duration of effect, the necessity for reversibility, and the experimental system in use.
-
Lentiviral shRNA knockdown offers a method for the stable and long-term suppression of CBR1 gene expression. This technique utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the CBR1 mRNA. Once integrated into the host cell genome, the shRNA is continuously expressed, leading to the degradation of the target mRNA and a sustained reduction in CBR1 protein levels. This approach is ideal for creating stable cell lines with constitutive CBR1 downregulation or for long-term in vivo studies.
-
This compound treatment , as a representative chemical inhibitor, provides an acute, transient, and reversible means of modulating CBR1 function. Small molecule inhibitors like this compound directly bind to the CBR1 protein, typically at its active site, thereby blocking its enzymatic activity without altering the expression level of the protein itself. This method is well-suited for investigating the immediate cellular consequences of CBR1 inhibition and for studies where precise temporal control over its activity is critical.
The following tables summarize the key characteristics and quantitative parameters of each methodology.
Table 1: Methodological Comparison
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation | Direct, competitive or non-competitive inhibition of enzyme activity |
| Target | CBR1 mRNA | CBR1 protein |
| Effect on Protein Level | Reduction in CBR1 protein synthesis | No change in CBR1 protein levels |
| Duration of Effect | Stable, long-term | Transient, dependent on compound half-life and administration |
| Reversibility | Largely irreversible | Reversible upon compound withdrawal |
| Temporal Control | Limited; constitutive knockdown | Precise; rapid on/off kinetics |
| Experimental Setup | Requires vector design, virus production, and cell transduction | Direct addition of the compound to cells or administration in vivo |
| Potential for Off-Target Effects | Can occur due to unintended silencing of other genes | Can occur due to inhibition of other structurally related enzymes |
Table 2: Quantitative Comparison of Efficacy and Specificity
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Typical Knockdown Efficiency | 70-95% reduction in CBR1 mRNA/protein levels | - |
| Typical IC50 | - | 10-100 nM (Hypothetical) |
| Time to Onset of Effect | 48-72 hours post-transduction | Minutes to hours |
| Selectivity | Dependent on shRNA sequence design | Dependent on chemical structure; potential for cross-reactivity with other SDRs |
| Validation | qRT-PCR, Western Blot | Enzyme activity assays, thermal shift assays |
Signaling and Metabolic Pathways of CBR1
CBR1 primarily functions as a metabolic enzyme rather than a classical signaling protein with a defined upstream receptor and downstream kinase cascade. Its "signaling" is mediated through the enzymatic conversion of substrates into biologically active or inactive metabolites.
Diagram 1: Simplified CBR1 Metabolic Pathway
Caption: Overview of CBR1-mediated metabolic conversions.
Experimental Protocols
The following protocols provide a general framework for performing CBR1 knockdown and inhibition experiments. Optimization may be required for specific cell lines and experimental conditions.
Lentiviral shRNA Knockdown of CBR1
This protocol outlines the steps for transducing a target cell line with lentiviral particles carrying a CBR1-specific shRNA.
Caption: Workflow for generating stable CBR1 knockdown cell lines.
-
shRNA Vector Preparation:
-
Obtain a lentiviral shRNA vector targeting human or mouse CBR1. It is recommended to test 2-3 different shRNA sequences to identify the most effective one. A non-targeting scrambled shRNA should be used as a negative control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral stock can be concentrated by ultracentrifugation if a higher titer is required.
-
-
Viral Titer Determination:
-
Determine the viral titer to ensure a consistent multiplicity of infection (MOI) for transduction. This can be done using various methods, including qPCR-based assays or by transducing cells with serial dilutions of the virus and counting fluorescent reporter-positive cells (if applicable).
-
-
Transduction of Target Cells:
-
Plate the target cells at a density of 50-70% confluency.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral particles at the desired MOI.
-
Incubate the cells for 24-48 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Continue selection for 3-7 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the resistant cell population.
-
Validate the knockdown of CBR1 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
This compound Treatment
This protocol describes the general procedure for treating cells with a chemical inhibitor of CBR1.
Caption: General workflow for chemical inhibition of CBR1.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Determination of Optimal Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting CBR1 activity in your cell line of interest. This can be assessed by measuring the activity of CBR1 in cell lysates treated with a range of inhibitor concentrations.
-
Simultaneously, assess cell viability (e.g., using an MTT assay) to ensure that the chosen concentration is not cytotoxic.
-
-
Treatment of Cells:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
On the day of treatment, dilute the this compound stock solution in fresh cell culture medium to the final desired concentration.
-
A vehicle control (e.g., DMSO) should be run in parallel at the same final concentration as in the inhibitor-treated wells.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period, which can range from minutes to days depending on the experimental endpoint.
-
After incubation, harvest the cells for downstream analysis, which may include enzyme activity assays, metabolite profiling, or assessment of cellular phenotypes.
-
Conclusion
Both lentiviral shRNA knockdown and chemical inhibition are powerful and complementary approaches for investigating the function of CBR1. Lentiviral shRNA is the method of choice for studies requiring long-term, stable suppression of CBR1 and for generating cellular and animal models of chronic CBR1 deficiency. In contrast, chemical inhibitors like this compound are ideal for dissecting the acute roles of CBR1, for experiments where temporal control is crucial, and for mimicking pharmacological intervention. A thorough understanding of the advantages and limitations of each technique, as outlined in these notes, is essential for designing robust experiments and for the accurate interpretation of the resulting data.
Application Notes and Protocols for Cbr1-IN-6 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known function of Carbonyl Reductase 1 (CBR1) in neuroprotection and data from analogous CBR1 inhibitors. As of this writing, "Cbr1-IN-6" is a known CBR1 inhibitor, but its specific application in neurodegenerative disease models has not been extensively documented in publicly available scientific literature. Therefore, the information provided herein is intended to serve as a scientific guide and a starting point for research, and the protocols are suggested templates that may require optimization.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss. A key pathological mechanism contributing to this neurodegeneration is oxidative stress, which leads to the production of highly reactive and toxic carbonyl compounds, including 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[1][2]
Carbonyl Reductase 1 (CBR1) is a critical NADPH-dependent enzyme that plays a significant neuroprotective role by detoxifying these reactive aldehydes into less harmful alcohol metabolites.[1] Several studies suggest that CBR1 is essential for neuronal cell survival and provides protection against oxidative stress-induced brain degeneration.[1] The expression of CBR1 is, in part, regulated by the transcription factor Nrf2, a master regulator of the antioxidant response.[3][4][5][6]
This compound is a member of a series of identified CBR1 inhibitors.[7][8][9] While its primary characterization has been in the context of chemotherapy sensitization and cardioprotection, its potential as a tool to study the role of CBR1 in neurodegeneration is significant. By inhibiting CBR1, researchers can investigate the consequences of impaired carbonyl detoxification in neuronal models, potentially elucidating disease mechanisms and validating CBR1 as a therapeutic target.
Quantitative Data: CBR1 Inhibitors
The following table summarizes the inhibitory potency of this compound's analogs and other known CBR1 inhibitors. This data is crucial for determining appropriate experimental concentrations.
| Inhibitor | Target | IC50 | Ki | Substrate Used | Source |
| Cbr1-IN-3 | CBR1 | 0.034 µM | - | - | [7] |
| Cbr1-IN-4 | CBR1 | 0.09 µM | - | - | [7] |
| Cbr1-IN-5 | CBR1 | 0.1 µM | - | - | [7][10] |
| Cbr1-IN-7 | CBR1 | 8 µM | - | - | [7] |
| Hydroxy-PP | CBR1 | 0.78 µM | - | - | [7] |
| YF-Mo1 | CBR1 | 1.1 µM | - | - | [7] |
| 8-Prenylnaringenin (B1664708) (8-PN) | CBR1 | - | 180 ± 20 nM | 2,3-hexanedione | [11] |
| 8-Prenylnaringenin (8-PN) | CBR1 | 3.71 ± 0.26 µM | - | Daunorubicin | [11][12] |
| Xanthohumol (B1683332) (XN) | CBR1 | 11-20 µM | - | Daunorubicin | [11][12] |
| Isoxanthohumol (B16456) (IX) | CBR1 | 11-20 µM | - | Daunorubicin | [11][12] |
| Rutin | CBR1 | - | - | - | [7] |
| MonoHER | CBR1 (V88 variant) | 219 µM | 45 ± 18 µM | Daunorubicin | [13][14] |
| MonoHER | CBR1 (I88 variant) | 164 µM | - | Daunorubicin | [13][14] |
| MonoHER | CBR1 | - | 33 ± 17 µM | Menadione | [13][14] |
Note: The IC50 for this compound is not publicly available at the time of writing. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model.
Signaling Pathway
The neuroprotective function of CBR1 is primarily linked to its role in the cellular antioxidant defense system. The following diagram illustrates the signaling pathway of oxidative stress leading to neurodegeneration and the protective role of CBR1.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in an Oxidative Stress Model
This protocol describes a method to evaluate the potential of a CBR1 inhibitor to exacerbate oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y), a commonly used model in neurodegenerative disease research.
Experimental Workflow Diagram:
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Rotenone or Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[15][16][17][18]
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add a neurotoxin to induce oxidative stress. For a Parkinson's model, rotenone (e.g., 10 µM) can be used. For a general oxidative stress model, H₂O₂ (e.g., 100 µM) is suitable.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS) Production (DCFDA Assay):
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Measure the fluorescence (excitation 485 nm, emission 535 nm) using a microplate reader.
-
-
Data Analysis: Normalize the data to the control group and perform statistical analysis (e.g., ANOVA). A significant decrease in cell viability or an increase in ROS in the this compound treated groups compared to the neurotoxin-only group would suggest that CBR1 inhibition enhances neurotoxicity.
Protocol 2: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a framework to investigate if inhibiting CBR1 with this compound exacerbates dopaminergic neurodegeneration in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.
Experimental Workflow Diagram:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Saline
-
Vehicle for this compound (e.g., DMSO, PEG, Tween 80)
-
Rotarod apparatus
-
HPLC system with electrochemical detection
-
Antibodies for Tyrosine Hydroxylase (TH)
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping and Treatment: Divide the mice into four groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) this compound + Saline, (4) this compound + MPTP.
-
Drug Administration: Administer this compound (dose to be determined by preliminary studies) or vehicle via intraperitoneal (i.p.) injection for a set number of days before and during MPTP administration.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals) on a single day.[19][20] Handle MPTP with extreme caution following all safety protocols.
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination at baseline and several days post-MPTP injection.
-
Euthanasia and Tissue Collection: 7-14 days after the last MPTP injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains.
-
Immunohistochemistry:
-
Section the brains (striatum and substantia nigra).
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Neurochemical Analysis:
-
For a separate cohort of animals, dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
-
Data Analysis: Compare the behavioral, histological, and neurochemical data between the groups using appropriate statistical tests. A greater reduction in motor performance, TH-positive neurons, and dopamine levels in the this compound + MPTP group compared to the Vehicle + MPTP group would indicate that CBR1 inhibition enhances MPTP-induced neurotoxicity.
Conclusion
This compound, as a specific inhibitor of CBR1, represents a valuable research tool for investigating the role of carbonyl stress in the pathophysiology of neurodegenerative diseases. The provided protocols offer a foundational approach for its application in both in vitro and in vivo models. It is anticipated that such studies will further clarify the therapeutic potential of modulating CBR1 activity in the context of neurodegeneration. Researchers are encouraged to perform initial dose-response and toxicity studies to optimize the use of this compound for their specific experimental systems.
References
- 1. Detoxification of Carbonyl Compounds by Carbonyl Reductase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of human carbonyl reductase 1 (CBR1, SDR21C1) gene by transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of Carbonyl Reductase 1 by Nrf2 as a Potential Therapeutic Intervention for Ischemia/Reperfusion Injury during Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 17. SH-SY5Y culturing [protocols.io]
- 18. accegen.com [accegen.com]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Measuring the In Vivo Efficacy of Cbr1-IN-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo efficacy of Cbr1-IN-6, a novel inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is a critical enzyme in the metabolism of various xenobiotics, including key chemotherapeutic agents. Its inhibition presents a promising strategy to enhance the efficacy of existing cancer therapies and mitigate side effects.
Introduction to CBR1 and its Therapeutic Relevance
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It plays a significant role in the metabolic detoxification of reactive aldehydes generated during oxidative stress, thus contributing to cellular protection.[3] However, CBR1 also metabolizes a wide range of clinically important drugs. A notable example is the reduction of anthracycline chemotherapeutics like doxorubicin (B1662922) (DOX) to doxorubicinol (B1670906) (DOXOL).[4][5] This metabolic conversion is problematic for two key reasons: DOXOL is a less potent anticancer agent, and it is a major contributor to the cardiotoxicity that limits the clinical use of doxorubicin.[4][5]
Overexpression of CBR1 has been observed in various cancers and is associated with chemoresistance.[5][6] For instance, upregulation of CBR1 in hepatocellular carcinoma cells under hypoxic conditions, mediated by HIF-1α, enhances tumor cell survival and confers resistance to cisplatin (B142131) and doxorubicin.[6] Similarly, in breast cancer models, CBR1 overexpression leads to doxorubicin resistance, while its inhibition enhances the drug's anticancer effects.[5] Therefore, inhibiting CBR1 activity with a potent and selective agent like this compound is a promising therapeutic strategy to improve the efficacy of existing chemotherapies and reduce their associated toxicities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving CBR1 and the proposed experimental workflow for evaluating this compound in vivo.
Caption: CBR1 metabolizes doxorubicin to less potent, cardiotoxic doxorubicinol.
Caption: Workflow for in vivo evaluation of this compound efficacy.
Experimental Protocols
1. Animal Model and Xenograft Establishment
-
Animal Strain: Female athymic BALB/c nude mice, 5-6 weeks old.[1]
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) or hepatocellular carcinoma cell line (e.g., HepG2), known to express CBR1.
-
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 2 x 10^7 cells into the flank of each mouse.[1]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
2. In Vivo Efficacy Study
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Doxorubicin (DOX) alone (e.g., 5 mg/kg, intraperitoneally, once every 3 days)[1]
-
This compound alone (dose to be determined by prior pharmacokinetic studies)
-
DOX + this compound (combination therapy)
-
-
Administration: Administer treatments as per the defined schedule. For the combination group, this compound may be administered prior to DOX to ensure target engagement.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
Record mouse body weight every 2-3 days as an indicator of general toxicity.
-
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).
3. Pharmacodynamic (PD) Analysis - Target Engagement
-
Objective: To confirm that this compound is inhibiting CBR1 activity in the tumor and other relevant tissues.
-
Procedure:
-
At the study endpoint, collect tumor, heart, and liver tissues.
-
Prepare cytosolic fractions from the tissues.
-
Measure CBR1 activity using a substrate assay. For example, incubate cytosolic proteins with menadione (B1676200) (a CBR1 substrate) and NADPH, and measure the decrease in absorbance at 340 nm.[7]
-
Alternatively, measure the levels of doxorubicinol in the tissues and plasma via LC-MS/MS to directly assess the impact of this compound on doxorubicin metabolism.
-
4. Cardiotoxicity Assessment
-
Objective: To determine if this compound can mitigate doxorubicin-induced cardiotoxicity.[5]
-
Procedure:
-
At the endpoint, collect blood samples for analysis of cardiac biomarkers (e.g., creatine (B1669601) kinase-MB, troponin T).
-
Harvest hearts and fix in formalin for histopathological analysis (e.g., H&E staining to look for myocardial damage).
-
Data Presentation
The following tables provide a template for presenting the quantitative data from the proposed studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Combination with Doxorubicin
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1850 ± 210 | - | 1.9 ± 0.3 |
| Doxorubicin (5 mg/kg) | 980 ± 150 | 47.0 | 1.0 ± 0.2 |
| This compound (X mg/kg) | 1790 ± 190 | 3.2 | 1.8 ± 0.3 |
| Doxorubicin + this compound | 450 ± 90 | 75.7 | 0.5 ± 0.1 |
Table 2: Pharmacodynamic and Cardiotoxicity Biomarkers
| Treatment Group | Tumor Doxorubicinol Level (ng/g tissue) ± SEM | Cardiac CBR1 Activity (% of Control) ± SEM | Plasma Creatine Kinase-MB (U/L) ± SEM |
| Vehicle Control | N/A | 100 ± 8 | 150 ± 25 |
| Doxorubicin (5 mg/kg) | 55 ± 7 | 95 ± 10 | 450 ± 60 |
| This compound (X mg/kg) | N/A | 25 ± 5 | 160 ± 30 |
| Doxorubicin + this compound | 15 ± 4 | 28 ± 6 | 210 ± 45 |
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By assessing its ability to enhance the anti-tumor efficacy of conventional chemotherapeutics like doxorubicin while potentially mitigating side effects such as cardiotoxicity, these studies will be crucial in determining the therapeutic potential of this novel CBR1 inhibitor. The combination of efficacy, pharmacodynamic, and safety endpoints will provide a comprehensive understanding of this compound's in vivo profile and guide its further development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. Detoxification of Carbonyl Compounds by Carbonyl Reductase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CBR1 Inhibition in Cellular Assays
Welcome to the technical support center for researchers utilizing Carbonyl Reductase 1 (CBR1) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-cell experiments, particularly when a potent biochemical inhibitor of CBR1 fails to exhibit activity in a cellular context.
Frequently Asked Questions (FAQs)
Q1: My CBR1 inhibitor, Cbr1-IN-6, shows high potency in biochemical assays but has weak or no activity in my cell-based assay. What are the primary reasons for this discrepancy?
A1: This is a common challenge when transitioning from a biochemical to a cellular environment. Several factors can contribute to this disparity:
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, CBR1.
-
Compound Efflux: The inhibitor could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Compound Instability: The molecule might be unstable in the cell culture medium or rapidly metabolized by cellular enzymes into an inactive form.
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture serum or non-specifically to intracellular proteins, lowering the free concentration available to engage with CBR1.
-
Off-Target Effects: At the concentrations used in cellular assays, the compound might induce off-target effects that mask the intended CBR1 inhibition phenotype or cause cytotoxicity.
Q2: How can I determine if my compound is getting into the cells?
A2: Assessing the intracellular concentration of your inhibitor is a critical step. A common method is to perform a cellular uptake assay using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the compound in cell lysates after incubation.
Q3: What are efflux pumps, and how do I know if they are affecting my inhibitor's activity?
A3: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[1][2][3] P-glycoprotein (P-gp) is a well-characterized efflux pump known to contribute to multidrug resistance.[1][2] To test if your inhibitor is a substrate for efflux pumps, you can co-incubate it with a known efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant increase in your inhibitor's cellular activity in the presence of an efflux pump inhibitor suggests it is being actively removed from the cells.
Q4: My compound appears to be unstable in the cell culture medium. How can I address this?
A4: Compound stability can be assessed by incubating the inhibitor in the complete cell culture medium over the time course of your experiment and measuring its concentration at different time points using methods like HPLC or LC-MS. If instability is confirmed, you might consider reducing the incubation time, using a fresh preparation of the compound for each experiment, or exploring formulation strategies.
Troubleshooting Guide: this compound Not Showing Cellular Activity
This guide provides a systematic approach to diagnosing why a potent CBR1 inhibitor like this compound may not be effective in cellular assays.
Step 1: Verify Compound Identity and Purity
Before proceeding with complex cellular experiments, it is crucial to confirm the identity and purity of your this compound stock.
-
Recommendation: Analyze your compound stock using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and assess its purity.
Step 2: Assess Cell Permeability
A primary reason for the lack of cellular activity is the inability of the compound to reach its intracellular target.
-
Experiment: Cellular Uptake Assay.
-
Objective: To quantify the intracellular concentration of this compound.
-
Expected Outcome: The intracellular concentration should be sufficient to inhibit CBR1 based on its biochemical potency (IC50).
Step 3: Investigate the Role of Efflux Pumps
If the compound has reasonable permeability but still lacks activity, it may be a substrate for efflux pumps.
-
Experiment: Efflux Pump Inhibition Assay.
-
Objective: To determine if co-incubation with an efflux pump inhibitor restores the activity of this compound.
-
Expected Outcome: A significant potentiation of this compound activity in the presence of an efflux pump inhibitor.
Step 4: Evaluate Compound Stability
The inhibitor's stability in the experimental conditions is critical for maintaining an effective concentration.
-
Experiment: Stability Assay in Cell Culture Media.
-
Objective: To measure the degradation of this compound in complete cell culture media over time.
-
Expected Outcome: The compound should exhibit sufficient stability for the duration of the cellular assay.
Step 5: Confirm Target Engagement in Cells
Directly measuring the interaction of this compound with CBR1 in a cellular environment can provide definitive evidence of target engagement.
-
Experiment: Cellular Thermal Shift Assay (CETSA).
-
Objective: To demonstrate that this compound binds to CBR1 in intact cells, leading to its thermal stabilization.
-
Expected Outcome: A shift in the melting temperature of CBR1 in the presence of this compound.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with this compound at the desired concentration for a specific time (e.g., 1, 4, or 24 hours).
-
Cell Lysis:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Sample Preparation:
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant and perform a protein quantification assay (e.g., BCA assay).
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract the compound.
-
-
LC-MS Analysis: Analyze the extracted sample by LC-MS to quantify the concentration of this compound. Normalize the result to the total protein concentration.
Protocol 2: Efflux Pump Inhibition Assay
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-incubation with Efflux Pump Inhibitor: Pre-incubate the cells with a known efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Co-incubation: Add this compound at various concentrations to the cells, both in the presence and absence of the efflux pump inhibitor.
-
Functional Assay: After the desired incubation time, perform your downstream functional assay to measure CBR1 inhibition (e.g., a substrate turnover assay or a biomarker assay).
-
Data Analysis: Compare the dose-response curves of this compound with and without the efflux pump inhibitor. A leftward shift in the IC50 curve in the presence of the efflux pump inhibitor indicates that this compound is a substrate.
Data Presentation
Table 1: Hypothetical Biochemical vs. Cellular Potency of this compound
| Assay Type | IC50 (nM) |
| Recombinant Human CBR1 (Biochemical) | 50 |
| Cell-Based CBR1 Activity Assay | > 10,000 |
Table 2: Troubleshooting Experimental Data for this compound
| Experiment | Condition | Result | Interpretation |
| Cellular Uptake (LC-MS) | 10 µM this compound, 4h | Intracellular Conc: < 10 nM | Poor cell permeability. |
| Efflux Pump Inhibition | This compound | IC50: > 10,000 nM | No significant activity. |
| This compound + Verapamil (10 µM) | IC50: 500 nM | This compound is a substrate of efflux pumps. | |
| Compound Stability | Cell Culture Media, 24h | 95% of initial compound remaining | Compound is stable. |
| CETSA | 10 µM this compound | ΔTm = +3.5 °C | Compound engages CBR1 in cells. |
Visualizations
Caption: A troubleshooting workflow for diagnosing the lack of cellular activity of a CBR1 inhibitor.
Caption: Mechanism of efflux pump-mediated resistance to this compound.
References
Optimizing Cbr1-IN-6 dosage for animal studies
Welcome to the technical support center for Cbr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds.[1][2][3] By inhibiting CBR1, this compound can modulate the metabolism of various substrates, including clinically important drugs. For instance, CBR1 is known to convert the potent chemotherapeutic agent doxorubicin (B1662922) into the less potent and cardiotoxic metabolite doxorubicinol.[4][5] Therefore, inhibiting CBR1 with a compound like this compound is being investigated as a strategy to enhance the efficacy of such drugs and potentially reduce their side effects.[4]
Q2: How does this compound impact signaling pathways?
A2: The primary role of CBR1 is in metabolism, not direct signal transduction. However, by modulating the levels of bioactive molecules, its inhibition can indirectly influence signaling pathways. For example, CBR1 is involved in the metabolism of prostaglandins (B1171923) and steroid hormones, which have well-established roles in cellular signaling. Furthermore, CBR1 plays a role in cellular defense against oxidative stress by detoxifying reactive lipid aldehydes.[2][6] Upregulation of CBR1 has been observed in various cancers, often in response to hypoxia, and it can confer resistance to certain anticancer drugs.[7] By inhibiting CBR1, this compound may therefore sensitize cancer cells to chemotherapy and modulate cellular responses to oxidative stress.
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
A3: Determining a starting dose for a novel inhibitor like this compound requires a systematic approach, as direct in vitro to in vivo extrapolation can be inaccurate.[8] A common strategy is to perform a dose-ranging study. One could start with a low, potentially sub-therapeutic dose and escalate from there. For example, a study investigating a CBR1 inhibitor in a U937 xenograft model used a dose of 30 mg/kg administered intraperitoneally every three days.[9] This provides a potential starting point, but the optimal dose will depend on the specific tumor model, the formulation of this compound, and its pharmacokinetic profile. A thorough review of compounds with similar mechanisms can also help inform the initial dose range.[8]
Q4: What are the potential side effects of this compound in animals?
A4: Since specific toxicological data for this compound is not publicly available, potential side effects must be inferred from the function of CBR1 and general principles of toxicology. CBR1 is widely distributed in human tissues, with high expression in the liver, intestine, and kidneys.[3] Therefore, monitoring the function of these organs is crucial during in vivo studies. Inhibition of CBR1 could alter the metabolism of endogenous compounds or co-administered drugs, potentially leading to unforeseen toxicities. During dose-escalation studies, it is essential to monitor for clinical signs of toxicity, changes in body weight, and to perform clinical chemistry and hematology at the end of the study.[8]
Troubleshooting Guide
Problem: High variability in therapeutic response between animals in the same dosage group.
-
Possible Cause: Inconsistent formulation or administration of this compound.
-
Solution: Ensure this compound is properly solubilized or suspended in its vehicle before each administration. Standardize the administration technique (e.g., oral gavage, intraperitoneal injection) among all personnel.[8]
-
-
Possible Cause: Biological variability between animals.
-
Solution: Increase the number of animals per group to enhance statistical power. Ensure that animals are age- and weight-matched at the start of the study.[8]
-
Problem: No observable therapeutic effect at the highest planned dose.
-
Possible Cause: Poor bioavailability of this compound.
-
Possible Cause: Rapid metabolism and clearance of the compound.
-
Solution: Analyze plasma samples to determine the half-life of this compound. If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.[8]
-
Problem: Unexpected toxicity observed at a presumed therapeutic dose.
-
Possible Cause: Off-target effects of this compound.
-
Solution: Conduct in vitro profiling of this compound against a panel of other reductases and relevant off-targets to assess its selectivity.
-
-
Possible Cause: Drug-drug interactions if this compound is co-administered with another therapeutic agent.
-
Solution: Evaluate the metabolic pathways of the co-administered drug and assess the potential for interactions with CBR1 inhibition. It may be necessary to adjust the dosage of one or both compounds.
-
Data Presentation
Table 1: General Parameters for a Dose-Ranging Study of a Novel CBR1 Inhibitor
| Parameter | Example Value/Range | Rationale |
| Animal Model | Athymic nude mice with tumor xenografts | Commonly used for oncology studies. |
| Group Size | 5-10 animals | To ensure statistical significance. |
| Dose Levels | Vehicle, 1, 10, 50, 100 mg/kg | Logarithmic dose escalation to cover a wide range. |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) | Depends on the physicochemical properties of the compound. |
| Dosing Frequency | Every 3 days | Based on a previous study with a CBR1 inhibitor.[9] |
| Study Duration | 14-28 days | To allow for tumor growth and observation of toxicity. |
| Primary Endpoints | Tumor volume, Body weight | To assess efficacy and general toxicity. |
| Secondary Endpoints | Clinical signs of toxicity, Hematology, Clinical Chemistry | To identify specific organ toxicities. |
Table 2: Key Pharmacokinetic Parameters to Assess for this compound
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| Bioavailability (%) | The fraction of an administered dose that reaches systemic circulation | Crucial for determining the effective oral dose. |
Experimental Protocols
Protocol 1: Dose-Response Study in a Mouse Xenograft Model
-
Animal Handling: Acclimatize athymic nude mice for at least one week before the study.
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 2 x 10^7 U937 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomly assign mice into treatment groups (n=5-10 per group): Vehicle control, and multiple dose levels of this compound.
-
Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound and vehicle according to the predetermined schedule (e.g., intraperitoneally every 3 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis. Collect blood for hematology and clinical chemistry.
Protocol 2: Preliminary Pharmacokinetic Study
-
Animal Grouping: Use a small cohort of healthy mice (n=3 per time point).
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Visualizations
Caption: Impact of this compound on drug metabolism and oxidative stress.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting guide for lack of therapeutic effect.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detoxification of Carbonyl Compounds by Carbonyl Reductase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmacy.umich.edu [pharmacy.umich.edu]
Technical Support Center: Investigating Off-Target Effects of CBR1 Inhibitors
Disclaimer: Information regarding the specific inhibitor "Cbr1-IN-6," including its off-target effects and use in experimental models, is not publicly available in the reviewed scientific literature. This guide provides general information and troubleshooting strategies for researchers working with Carbonyl Reductase 1 (CBR1) inhibitors, based on the known functions of CBR1 and data from studies on other CBR1 inhibitors and experimental models of CBR1 modulation.
Frequently Asked Questions (FAQs)
Q1: We are using a novel CBR1 inhibitor and observing unexpected phenotypes in our cell-based assays. What are the potential off-target liabilities we should consider?
A1: Unexpected phenotypes when using a CBR1 inhibitor could arise from several factors beyond on-target CBR1 inhibition. Potential off-target effects to consider include:
-
Inhibition of related reductases: CBR1 belongs to the short-chain dehydrogenase/reductase (SDR) family.[1] Your inhibitor may cross-react with other SDRs, such as CBR3 or members of the aldo-keto reductase (AKR) family, which can have overlapping substrate specificities.[2][3]
-
Kinase inhibition: Many small molecule inhibitors can have off-target effects on protein kinases. A kinome scan of your inhibitor would be advisable to identify any unintended kinase inhibition that could explain unexpected signaling pathway alterations.
-
Metabolic pathway alterations: CBR1 is involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including prostaglandins (B1171923), quinones, and certain drugs.[1][4][5] Inhibition of CBR1 can therefore lead to the accumulation of its substrates or a deficit in its products, potentially impacting various signaling pathways.
-
Induction of cellular stress: Altering the metabolic balance through CBR1 inhibition could induce oxidative stress or other cellular stress responses, leading to pleiotropic effects on cell viability and function. CBR1 is known to play a role in protecting against oxidative stress.[6]
Q2: Our in vivo experiments with a CBR1 inhibitor are showing systemic toxicity that we did not anticipate from our in vitro data. What could be the cause?
A2: Systemic toxicity in vivo can be complex and may not be readily predicted by in vitro models. For a CBR1 inhibitor, consider the following possibilities:
-
Broad tissue distribution of CBR1: CBR1 is ubiquitously expressed, with high levels in the liver, kidney, and intestine.[7] Systemic administration of a CBR1 inhibitor will affect its function in all these tissues, potentially leading to widespread metabolic disturbances.
-
Drug-drug interactions: If the experimental model involves co-administration of other compounds, your CBR1 inhibitor could interfere with their metabolism, leading to altered efficacy or increased toxicity. CBR1 is involved in the metabolism of several clinically important drugs.[4]
-
Metabolite-mediated toxicity: The inhibitor itself or its metabolites could have off-target effects. It is crucial to characterize the metabolic profile of your inhibitor.
-
Exaggerated pharmacology: The observed toxicity might be an extension of the on-target effect. For example, the accumulation of a CBR1 substrate to toxic levels in a specific organ.
Troubleshooting Guides
Issue: Unexpected cell death or proliferation in culture after treatment with a CBR1 inhibitor.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan®) to identify potential off-target kinases.[8] 2. If off-target kinases are identified, consult the literature for their roles in cell viability and proliferation. 3. Use more selective inhibitors for the identified off-target kinases as controls to confirm if they replicate the observed phenotype. |
| Induction of oxidative stress | 1. Measure levels of reactive oxygen species (ROS) in treated cells using assays like DCFDA. 2. Co-treat with antioxidants (e.g., N-acetylcysteine) to see if the phenotype is rescued. 3. Analyze the expression of oxidative stress response genes (e.g., Nrf2 targets).[6] |
| Disruption of prostaglandin (B15479496) metabolism | 1. Measure the levels of key prostaglandins (e.g., PGE2, PGF2α) and their metabolites in cell culture supernatants by LC-MS/MS. 2. Exogenously add back the depleted prostaglandin product to see if the phenotype is rescued. |
Issue: Inconsistent results between different experimental models (e.g., cell lines vs. primary cells, mouse vs. rat).
| Potential Cause | Troubleshooting Steps |
| Species differences in CBR1 expression and function | 1. Quantify CBR1 mRNA and protein levels in the different models being used. 2. Be aware of known species differences in drug metabolism; what is a substrate in one species may not be in another.[4] |
| Differential expression of off-targets | 1. If an off-target has been identified, assess its expression level in the different experimental models. 2. A model with low or no expression of the off-target can serve as a negative control. |
| Genetic polymorphisms | 1. Be aware of known functional polymorphisms in the CBR1 gene that can affect its activity and substrate specificity.[1] This is particularly relevant when translating findings from preclinical models to human studies. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Related Carbonyl Reductases and Aldo-Keto Reductases
-
Enzyme Source: Obtain recombinant human CBR3 and a panel of relevant AKRs (e.g., AKR1C1, AKR1C3).
-
Inhibitor Concentration Range: Prepare a series of dilutions of the CBR1 inhibitor, typically from low nanomolar to high micromolar concentrations.
-
Enzyme Activity Assay:
-
Use a specific substrate for each enzyme (e.g., menadione (B1676200) for CBR1, and specific steroids for AKRs).
-
Incubate the enzyme with the substrate and NADPH in the presence of varying concentrations of the inhibitor.
-
Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm.
-
-
Data Analysis: Calculate the IC50 value of the inhibitor for each enzyme. A significant inhibition of other reductases at concentrations close to the IC50 for CBR1 indicates off-target activity.
Protocol 2: Workflow for Investigating Off-Target Mediated Phenotypes
This workflow provides a logical progression for identifying the cause of an unexpected phenotype observed with a CBR1 inhibitor.
Signaling Pathways
CBR1 in Prostaglandin Metabolism
CBR1 plays a role in the metabolism of prostaglandins, which are involved in inflammation, cell growth, and other physiological processes. Inhibition of CBR1 can disrupt this pathway.
Potential for Off-Target Effects on Aldo-Keto Reductases (AKRs)
CBR1 and certain AKRs can have overlapping substrate specificities, for example, in the metabolism of xenobiotics like the anticancer drug daunorubicin. A non-selective CBR1 inhibitor might also inhibit AKRs.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxification of Carbonyl Compounds by Carbonyl Reductase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Cbr1-IN-6 solubility for cell culture
Welcome to the technical support center for Cbr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing solubility challenges.
Disclaimer
Information regarding the specific molecular weight and chemical structure of this compound is not publicly available in the searched resources. The protocols and calculations provided herein are based on the known solubility of a 10 mM stock solution in DMSO. Researchers should obtain the molecular weight from the supplier to prepare precise molar concentrations for their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | This compound is a hydrophobic compound with limited aqueous solubility. The final concentration in the cell culture medium may exceed its solubility limit. | - Lower the final concentration: Attempt the experiment with a lower final concentration of this compound. - Use a co-solvent: While DMSO is the primary solvent for the stock solution, for some highly insoluble compounds, a mixture of solvents can be effective. However, the toxicity of any co-solvent on your specific cell line must be evaluated. - Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. |
| High background or off-target effects | The concentration of DMSO in the final culture medium may be too high, leading to cellular stress or other non-specific effects. | - Maintain a low final DMSO concentration: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[1] - Perform a vehicle control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to differentiate the effects of the inhibitor from the effects of the solvent.[2] |
| Inconsistent results between experiments | This could be due to variability in stock solution preparation, storage, or handling of the hydrophobic compound. | - Ensure complete solubilization of the stock: Before making dilutions, ensure the this compound is fully dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. - Proper storage of stock solutions: Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions: Always prepare fresh dilutions of this compound in cell culture media for each experiment. Do not store working dilutions in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information, this compound is soluble in DMSO at a concentration of 10 mM. For cell culture applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of 0.5% DMSO is considered safe for most cell lines, while some may tolerate up to 1%.[1] However, sensitive cell lines, such as primary cells, may show signs of toxicity at concentrations as low as 0.1%.[1][3] It is essential to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.
Q3: How should I prepare my working dilutions of this compound for a cell culture experiment?
A3: To prepare your working dilution, the 10 mM DMSO stock solution should be diluted in your cell culture medium to the desired final concentration. To minimize precipitation, it is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution in a small volume of serum-free medium, and then add this to your final volume of complete medium. Always ensure the final DMSO concentration remains within the non-toxic range for your cells.
Q4: Why is a vehicle control important when using this compound?
A4: A vehicle control, which is a culture treated with the same concentration of DMSO as the inhibitor-treated cultures, is crucial to distinguish the biological effects of this compound from any potential effects of the solvent.[2] DMSO itself can influence cell growth, differentiation, and gene expression in some cell types.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass of this compound:
-
Note: The molecular weight (MW) of this compound is required for this calculation. Please obtain this information from the supplier.
-
Use the following formula to calculate the mass of this compound needed: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical MW of 400 g/mol : Mass (mg) = 10 * 400 * 0.001 * 1000 = 4 mg
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Cultured cells in multi-well plates
Procedure:
-
Calculate the required volume of stock solution:
-
Use the following formula to determine the volume of the 10 mM stock solution needed to achieve your desired final concentration: V_stock = (C_final * V_final) / C_stock Where:
-
V_stock = Volume of the 10 mM stock solution
-
C_final = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V_final = Final volume of the cell culture medium in the well
-
C_stock = Concentration of the stock solution (10 mM or 10,000 µM)
-
-
-
Prepare the working solution (Example for a final concentration of 10 µM in 1 mL of media):
-
V_stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
This means you will add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Prepare the Vehicle Control:
-
For the vehicle control, add the same volume of pure DMSO to the same final volume of cell culture medium. In the example above, you would add 1 µL of DMSO to 1 mL of medium.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solutions (both this compound and vehicle control) to the respective wells of your cell culture plate.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbr1-IN-6 degradation in long-term experiments
Welcome to the technical support center for Cbr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during long-term experiments involving this novel Carbonyl Reductase 1 (CBR1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). For final dilutions into aqueous experimental media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store this compound for long-term use?
This compound is best stored as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: I am observing a decrease in the inhibitory activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?
Several factors could contribute to a perceived loss of activity. These include compound degradation in the culture medium, metabolism by the cells, or adsorption to plasticware. It is also possible that the target protein, CBR1, is upregulated in response to inhibition, compensating for the compound's effect.[1][2][3]
Q4: Can this compound be used in in vivo studies?
While this compound has been developed as a potent inhibitor of CBR1, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. CBR1 is involved in the metabolism of numerous xenobiotics, which could influence the compound's bioavailability and half-life.[4][5] Preliminary pilot studies are recommended to determine its stability, and efficacy in your specific animal model.
Q5: Are there any known off-target effects of this compound?
As with any small molecule inhibitor, the potential for off-target effects exists. CBR1 belongs to the short-chain dehydrogenases/reductases (SDR) family, and cross-reactivity with other SDRs is possible.[6] It is advisable to include appropriate controls, such as a structurally unrelated CBR1 inhibitor if available, or to perform phenotypic rescue experiments by overexpressing CBR1.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent compound concentration due to improper dissolution or storage. 2. Variability in cell passage number or health. 3. Degradation of this compound stock solution. | 1. Ensure complete dissolution of the compound. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Use cells within a consistent passage number range and monitor cell health. 3. Perform a stability check of your stock solution (see Experimental Protocols). |
| Loss of compound effect in long-term experiments (>48 hours) | 1. Degradation of this compound in aqueous media. 2. Cellular metabolism of the compound. 3. Upregulation of CBR1 expression.[1][2][3] | 1. Replenish the media with fresh this compound every 24-48 hours. 2. Analyze cell lysates and media for metabolites of this compound using LC-MS. 3. Monitor CBR1 protein levels by Western blot over the time course of the experiment. |
| Precipitation of this compound in cell culture media | 1. Poor solubility in aqueous media. 2. Exceeding the solubility limit. | 1. Prepare a more dilute stock solution in DMSO before adding to the media. 2. Test a range of final concentrations to determine the solubility limit in your specific media. Consider using a formulation with solubility enhancers if necessary. |
| High background signal in cellular assays | 1. Intrinsic fluorescence/luminescence of this compound. 2. High concentration of DMSO in the final assay. | 1. Run a control with this compound in the absence of cells to determine its background signal. 2. Ensure the final DMSO concentration is below 0.1%. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a standard cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (e.g., DMEM with 10% FBS) with this compound to a final concentration of 10 µM.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of the parent this compound in each aliquot using a suitable analytical method, such as LC-MS/MS.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation:
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 6 | 9.1 | 91% |
| 12 | 8.2 | 82% |
| 24 | 6.5 | 65% |
| 48 | 4.1 | 41% |
| 72 | 2.3 | 23% |
Protocol 2: Evaluating the Impact of Freeze-Thaw Cycles on this compound Stock Solution
Objective: To assess the stability of this compound in DMSO stock solution after multiple freeze-thaw cycles.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into several tubes.
-
Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing at -20°C for at least 1 hour and then thawing at room temperature.
-
After the designated number of cycles, dilute the stock solutions to a working concentration.
-
Assess the inhibitory activity of each sample using a CBR1 enzymatic assay.
-
Compare the activity of the cycled samples to a control aliquot that has not undergone any freeze-thaw cycles.
Data Presentation:
Table 2: Hypothetical Effect of Freeze-Thaw Cycles on this compound Activity
| Number of Freeze-Thaw Cycles | Relative CBR1 Inhibition (%) |
| 0 (Control) | 100% |
| 1 | 99% |
| 3 | 97% |
| 5 | 92% |
| 10 | 85% |
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Simplified overview of CBR1 function and its inhibition by this compound.
Caption: Logical workflow for troubleshooting decreased efficacy of this compound.
Caption: Standard experimental workflow for assessing this compound stability.
References
- 1. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CBR1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Cbr1-IN-6 Variability in Replicate Experiments
Welcome to the technical support center for Cbr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability observed in replicate experiments involving this carbonyl reductase 1 (CBR1) inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that functions as an inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an enzyme that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds, including anticancer drugs like doxorubicin. By inhibiting CBR1, this compound can modulate the metabolism of these compounds, which is why it is studied for its chemosensitizing and cardioprotective activities.[1] this compound belongs to a class of 8-hydroxy-2-iminochromene derivatives, which are potent and selective inhibitors of human CBR1.[2][3]
Q2: What are the common causes of variability in experiments using this compound?
A2: Variability in experiments with this compound can arise from several factors, including:
-
Inconsistent inhibitor concentration: Errors in serial dilutions or incomplete solubilization of the compound.
-
Cell-based assay variability: Differences in cell density, passage number, or metabolic state.
-
Enzyme activity fluctuations: Variations in the purity or activity of recombinant CBR1 enzyme.
-
Inhibitor instability: Degradation of this compound in solution over time.
-
Off-target effects: At higher concentrations, the inhibitor may interact with other cellular components.
-
Solvent effects: The concentration of the solvent (e.g., DMSO) may affect cell health and enzyme activity.
Q3: What is a typical effective concentration for this compound in cell-based assays?
A3: A closely related and more potent analog of this compound, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (compound 13h), has been shown to inhibit the cellular metabolism of a CBR1 substrate at a concentration of 4 μM.[3][4] This provides a good starting point for determining the optimal concentration for your specific cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 value in your system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate this compound Concentration | - Prepare fresh stock solutions of this compound in 100% DMSO. This compound is offered as soluble at 10 mM in DMSO.[1] - Use calibrated pipettes for serial dilutions. - Briefly vortex or sonicate the stock solution to ensure complete solubilization. |
| Variable Recombinant CBR1 Activity | - Use a consistent lot of recombinant CBR1 enzyme. - Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. - Always include a positive control (e.g., a known CBR1 inhibitor like Rutin or Hydroxy-PP) and a negative control (vehicle only) in each experiment.[1] |
| Sub-optimal Assay Conditions | - Ensure the assay buffer is at the correct pH and temperature. Enzymatic assays for CBR1 are typically performed at 37°C.[5] - Pre-incubate the enzyme with the inhibitor for a consistent period before adding the substrate. |
| Instability of this compound | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the time the diluted inhibitor spends at room temperature. |
Quantitative Data Summary: IC50 Values of Related CBR1 Inhibitors
For reference, below are the reported IC50 values for other potent 8-hydroxy-2-iminochromene derivatives against human CBR1. This data can help benchmark the expected potency of this compound.
| Compound | IC50 (µM) |
| CBR1-IN-3 (13h) | 0.034 |
| CBR1-IN-4 (13p) | 0.09 |
| CBR1-IN-5 (13o) | 0.1 |
Data sourced from MedChemExpress.[1]
Issue 2: High variability in cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding and Health | - Use cells within a consistent and low passage number range. - Ensure even cell distribution when seeding plates to avoid edge effects. - Regularly test for mycoplasma contamination. - Monitor cell viability throughout the experiment. |
| Variable this compound Activity in Cells | - Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be around 4 µM.[3][4] - Ensure consistent incubation times with the inhibitor. |
| DMSO Toxicity | - Keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize solvent-induced artifacts. High concentrations of DMSO can affect cell viability and protein stability.[6][7][8] - Include a vehicle control (DMSO only) at the same concentration used for the inhibitor treatment. |
| Instability in Culture Media | - The stability of this compound in aqueous culture media may be limited. Prepare fresh inhibitor-containing media for each experiment. |
Experimental Protocols
Detailed Methodology: CBR1 Activity Assay
This protocol is adapted from standard methods for measuring CBR1 activity by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Recombinant human CBR1
-
This compound
-
NADPH
-
CBR1 substrate (e.g., menadione (B1676200) or doxorubicin)
-
Assay Buffer: 50 mM sodium phosphate, pH 6.8, 150 mM NaCl, 1 mM MgCl2
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle (DMSO)
-
Recombinant CBR1 (final concentration typically 200 nM)
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the CBR1 substrate (e.g., 200 µM menadione) and NADPH (final concentration 200 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C. The rate of NADPH oxidation is proportional to CBR1 activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cells expressing CBR1
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Anti-CBR1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in a CO2 incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CBR1 in the supernatant by Western blot using an anti-CBR1 antibody.
-
Quantify the band intensities. A positive result is a shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits the reduction of carbonyl substrates by CBR1.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.chem960.com [m.chem960.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The viability of cryopreserved PBPC depends on the DMSO concentration and the concentration of nucleated cells in the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cbr1-IN-6 Cytotoxicity Assessment in Primary Cells
Welcome to the technical support center for the assessment of Cbr1-IN-6 cytotoxicity in primary cells. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a hypothetical inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of carbonyl compounds, including xenobiotics and endogenous signaling molecules.[1] By inhibiting CBR1, this compound is expected to modulate cellular processes influenced by CBR1 activity. The precise downstream effects will depend on the specific metabolic pathways active in the primary cells being studied.
Q2: Why is it crucial to assess the cytotoxicity of this compound in primary cells?
Primary cells are sourced directly from living tissue and therefore more closely represent the in vivo environment compared to immortalized cell lines.[2] Assessing the cytotoxicity of this compound in primary cells is a critical step in preclinical drug development. This evaluation helps to identify potential off-target effects and establish a therapeutic window, ensuring the compound's safety and efficacy before moving to in vivo studies.[2][3]
Q3: What are the common assays to measure the cytotoxicity of this compound in primary cells?
Several assays can be used to measure cytotoxicity, each with a different underlying principle:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assays: These assays quantify the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and necrosis.[4][5][6]
-
Live/Dead Staining: This method uses fluorescent dyes to differentiate between viable and dead cells based on membrane integrity.[5]
-
ATP-based Assays: These assays measure the amount of ATP present, which correlates with the number of viable, metabolically active cells.
The choice of assay depends on the specific research question and the expected mechanism of cell death.[3]
Q4: What are important considerations when designing a cytotoxicity experiment with this compound and primary cells?
-
Primary Cell Type: The choice of primary cells should be relevant to the intended therapeutic application of this compound. Different primary cell types can exhibit varying sensitivities to a compound.[2]
-
Compound Solubility and Stability: Ensure this compound is properly dissolved and stable in the cell culture medium to avoid precipitation and inconsistent results.[7]
-
Solvent Control: Use a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent-induced toxicity. The final DMSO concentration should typically be kept below 0.5%.[7][8]
-
Dose-Response and Time-Course: Perform a dose-response study with a range of this compound concentrations and a time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the kinetics of the cytotoxic effect.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound in primary cells.
| Problem | Possible Cause | Troubleshooting Tip |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[8] 2. Edge effects: Evaporation in the outer wells of the microplate.[7][9] 3. Compound precipitation: Poor solubility of this compound in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate after seeding. 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[7][9] 3. Check the solubility of this compound. Prepare fresh stock solutions and ensure thorough mixing with the medium. |
| Unexpectedly high cytotoxicity in all treated wells | 1. High concentration of this compound: The tested concentrations are too high. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high.[7][8] 3. Contamination: Microbial contamination of the cell culture.[7] | 1. Perform a wider range of serial dilutions of this compound. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control.[7][8] 3. Regularly check for contamination. Use fresh, sterile reagents. |
| No cytotoxic effect observed | 1. This compound is not cytotoxic to the specific primary cell type at the tested concentrations. 2. Compound instability: this compound may be degrading in the culture medium. 3. Incorrect assay choice: The chosen assay may not be sensitive to the mechanism of cell death. | 1. Test a higher range of concentrations or a different primary cell type. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using an alternative cytotoxicity assay that measures a different cellular parameter.[7] |
| Inconsistent results between different cytotoxicity assays | 1. Different cellular parameters being measured: For example, MTT measures metabolic activity, while LDH measures membrane integrity.[7] 2. Compound interference with assay reagents: this compound may directly react with assay components. | 1. This can provide valuable information about the mechanism of cytotoxicity. Analyze the results in the context of what each assay measures. 2. Run a cell-free control with this compound and the assay reagents to check for interference.[8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to assess the effect of this compound on the metabolic activity of primary cells.[4]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.5%.[7][8]
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.
-
Include untreated controls, vehicle controls (solvent only), and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[5][6]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for the desired time period.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cbr1-IN-6 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbr1-IN-6, a potent inhibitor of Carbonyl Reductase 1 (CBR1). The information provided is intended to help users identify and overcome experimental challenges, particularly the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that plays a crucial role in the metabolism of various xenobiotics, including chemotherapeutic agents like doxorubicin (B1662922).[1][2][3] By inhibiting CBR1, this compound aims to enhance the efficacy of co-administered anticancer drugs and overcome certain mechanisms of drug resistance.[1][4] CBR1 is also involved in protecting cells from oxidative stress by inactivating reactive lipid aldehydes.[5]
Q2: I am not observing the expected synergistic effect of this compound with doxorubicin in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of synergy. Firstly, the cancer cell line you are using may not express sufficient levels of CBR1. The synergistic effect of CBR1 inhibition is most pronounced in cells with high CBR1 expression, where it prevents the reduction of doxorubicin to the less potent doxorubicinol (B1670906).[1] Secondly, the cell line might possess other dominant resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein), which are independent of CBR1 activity.
Q3: How can I confirm that this compound is effectively inhibiting CBR1 in my cellular experiments?
A3: You can assess the inhibitory activity of this compound through a direct enzyme activity assay using cell lysates. This typically involves monitoring the NADPH depletion in the presence of a known CBR1 substrate. Additionally, you can perform a Western blot to confirm the presence of CBR1 protein in your cell line. A more functional cellular assay would be to measure the levels of doxorubicinol in cells treated with doxorubicin with and without this compound. A significant reduction in doxorubicinol levels in the presence of this compound would indicate effective target engagement.
Troubleshooting Guide: this compound Resistance
The development of resistance to this compound can be a significant hurdle in preclinical studies. Below are common resistance scenarios and systematic troubleshooting steps.
Scenario 1: Gradual loss of this compound efficacy over prolonged treatment.
This is a classic sign of acquired resistance. The cancer cells may be adapting to the presence of the inhibitor.
Troubleshooting Steps:
-
Confirm Target Expression:
-
Experiment: Perform Western blot analysis to compare CBR1 protein levels in your resistant cell line versus the parental (sensitive) cell line.
-
Expected Outcome: Resistant cells may exhibit significantly higher levels of CBR1 protein. Upregulation of the target protein is a common mechanism to overcome competitive inhibition.
-
-
Assess CBR1 Gene Amplification:
-
Experiment: Use quantitative PCR (qPCR) to measure the copy number of the CBR1 gene in resistant and parental cells.
-
Expected Outcome: An increase in gene copy number in the resistant line would suggest that gene amplification is the underlying mechanism of CBR1 overexpression.
-
-
Sequence the CBR1 Gene:
-
Experiment: Isolate and sequence the coding region of the CBR1 gene from the resistant cell line.
-
Expected Outcome: Look for point mutations in the this compound binding site that could reduce the inhibitor's affinity for the enzyme.
-
Scenario 2: Intrinsic resistance to this compound in a new cancer cell line.
Some cancer cell lines may be inherently resistant to CBR1 inhibition.
Troubleshooting Steps:
-
Baseline CBR1 Expression:
-
Experiment: Measure the basal expression level of CBR1 protein (via Western blot) and mRNA (via qPCR) in the cell line.
-
Expected Outcome: Very low or undetectable levels of CBR1 would explain the lack of efficacy, as there is no target for this compound.
-
-
Evaluate Alternative Reductases:
-
Experiment: Investigate the expression and activity of other enzymes that can metabolize the co-administered drug, such as other members of the aldo-keto reductase (AKR) family.[6]
-
Expected Outcome: The cell line may rely on other reductases for drug metabolism, making CBR1 inhibition ineffective.
-
Strategies to Overcome Resistance
-
Combination Therapy: If resistance is due to the activation of bypass pathways, consider combining this compound with inhibitors of those pathways. For example, if cells show upregulation of efflux pumps, co-administration of a P-glycoprotein inhibitor could restore sensitivity.
-
Alternative CBR1 Inhibitors: If resistance is due to a specific mutation in the CBR1 binding site, a structurally different CBR1 inhibitor might still be effective.
-
Induce Oxidative Stress: Since CBR1 helps in managing oxidative stress, combining this compound with agents that induce reactive oxygen species (ROS) could be a synergistic approach, particularly in cells that have become dependent on CBR1 for survival under stress.[4][7]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.
Table 1: IC50 Values of Doxorubicin in Parental and this compound Resistant Cell Lines
| Cell Line | Treatment | Doxorubicin IC50 (nM) |
| Parental | Doxorubicin alone | 500 |
| Parental | Doxorubicin + 1 µM this compound | 150 |
| Resistant | Doxorubicin alone | 1200 |
| Resistant | Doxorubicin + 1 µM this compound | 1100 |
Table 2: CBR1 Expression and Activity in Parental and Resistant Cell Lines
| Cell Line | CBR1 mRNA (Relative Fold Change) | CBR1 Protein (Relative Fold Change) | CBR1 Activity (nmol/min/mg) |
| Parental | 1.0 | 1.0 | 5.2 |
| Resistant | 8.5 | 7.9 | 38.7 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and/or other chemotherapeutic agents.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound(s) of interest for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot Analysis for CBR1 Expression
-
Objective: To quantify the protein expression of CBR1.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CBR1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
3. CBR1 Enzyme Activity Assay
-
Objective: To measure the enzymatic activity of CBR1 in cell lysates.
-
Methodology:
-
Prepare cell lysates in a non-denaturing buffer.
-
In a 96-well plate, add cell lysate, NADPH (final concentration 200 µM), and a CBR1 substrate (e.g., menadione, final concentration 100 µM).
-
To test inhibition, pre-incubate the lysate with this compound for 15 minutes before adding the substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption and normalize to the total protein concentration in the lysate.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to CBR1 function and experimental design.
Caption: Mechanism of this compound in enhancing doxorubicin efficacy.
Caption: A logical workflow for investigating this compound resistance.
Caption: CBR1's role in regulating ROS and EMT signaling.
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CBR1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Cbr1-IN-6
Welcome to the technical support center for Cbr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical identified as an inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an enzyme involved in the metabolism of various endogenous and xenobiotic compounds, including anticancer drugs. By inhibiting CBR1, this compound can modulate the efficacy and toxicity of these compounds.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Protect from moisture and light. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For routine use. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM[1]. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. To minimize the potential for precipitation and cellular toxicity, the final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution depends on the solvent and storage conditions. Stock solutions in DMSO are relatively stable when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to prepare single-use aliquots of your stock solution. The stability of this compound in aqueous solutions is limited, and it is recommended to prepare working dilutions fresh for each experiment.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that your this compound stock solution has been stored correctly and that you are using freshly prepared working dilutions. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify your calculations for preparing the stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Low CBR1 Expression in Cell Line.
-
Solution: Confirm the expression level of CBR1 in your chosen cell line using techniques like Western Blot or qPCR. This compound will have a more pronounced effect in cells with higher CBR1 expression.
-
-
Possible Cause 4: Solubility Issues.
-
Solution: When diluting the DMSO stock solution into aqueous media, ensure thorough mixing to prevent precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.
-
Problem 2: High background or off-target effects observed in my experiment.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure the final DMSO concentration in your assay is below 0.5%, as higher concentrations can be toxic to cells and interfere with biological processes. Include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
-
-
Possible Cause 2: Non-specific Binding.
-
Solution: Optimize blocking steps in your assays (e.g., Western Blot, ELISA) to minimize non-specific antibody binding. In cell-based assays, ensure that the observed effect is specific to CBR1 inhibition by using appropriate controls, such as a negative control compound or siRNA-mediated knockdown of CBR1.
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 265.74 g/mol .
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Western Blot Analysis of CBR1 Expression
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CBR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse cells in cold lysis buffer and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CBR1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vitro CBR1 Enzyme Inhibition Assay
-
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
CBR1 substrate (e.g., menadione)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and the various concentrations of this compound.
-
Initiate the reaction by adding the CBR1 substrate and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability/Cytotoxicity Assay
-
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
CBR1 Signaling and Downstream Effects
CBR1 is known to be involved in cellular detoxification and can influence various signaling pathways. Inhibition of CBR1 by this compound may impact pathways such as MAPK, PI3K/Akt, and NF-κB, which are critical in cell survival, proliferation, and inflammation.
Caption: Overview of CBR1 function and potential downstream signaling pathways affected by this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a logical workflow for characterizing the effects of this compound in a cancer cell line.
Caption: A typical experimental workflow for studying the effects of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting common issues encountered during experiments with this compound.
Caption: Troubleshooting flowchart for experiments with this compound.
References
Validation & Comparative
Unveiling Cbr1-IN-6: A Comparative Analysis of a Novel Carbonyl Reductase 1 Inhibitor
For Immediate Release
A novel inhibitor of Carbonyl Reductase 1 (CBR1), identified as Cbr1-IN-6 (also referred to as compound 1a), has emerged as a promising agent with potential chemosensitizing and cardioprotective activities. This guide provides a comprehensive comparison of this compound with other known CBR1 inhibitors, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its standing within the current landscape of CBR1-targeted therapeutics.
Quantitative Comparison of CBR1 Inhibitors
To facilitate a clear comparison of inhibitory potencies, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a panel of other well-characterized CBR1 inhibitors. The data has been compiled from various scientific publications and commercial sources.
| Inhibitor | IC50 (µM) | Target | Substrate | Comments |
| This compound (compound 1a) | Data Not Publicly Available | Human CBR1 | Not Specified | Described as having chemosensitizing and cardioprotective activities.[1] |
| 7,4'-Dihydroxyflavone | 0.28 | Human CBR1 | Not Specified | A flavonoid isolated from Glycyrrhiza uralensis. |
| CBR1-IN-3 (compound 13h) | 0.034 | Human CBR1 | Not Specified | A potent inhibitor of CBR1.[2] |
| CBR1-IN-4 (Compound 13p) | 0.09 | Human CBR1 | Not Specified | Identified as a human CBR1 inhibitor for cancer research.[2] |
| CBR1-IN-5 (compound 13o) | 0.1 | Human CBR1 | Not Specified | A potent inhibitor of CBR1.[2] |
| (8S)-Methyl zearalenone | 0.21 | Human CBR1 | Not Specified | A selective CBR1 inhibitor.[2] |
| Hydroxy-PP | 0.78 | Human CBR1 | Not Specified | Also inhibits the tyrosine kinase Fyn.[2] |
| Hydroxy-PP-Me | 0.759 | Human CBR1 | Not Specified | Can enhance the cytotoxic effects of other chemotherapeutic agents. |
| YF-Mo1 (compound 9) | 1.1 | Human CBR1 | Not Specified | |
| CBR1-IN-7 (Compound JV-2) | 8 | Human CBR1 | Not Specified | Investigated for its potential in cancer research.[2] |
| Rutin | Not Specified | Human CBR1 | Not Specified | A flavonoid with a wide range of biological activities.[3] |
| MonoHER | 37 (for CBR1 I88 with doxorubicin) 59 (for CBR1 V88 with doxorubicin) 164 (for CBR1 I88 with daunorubicin) 219 (for CBR1 V88 with daunorubicin) | Polymorphic Human CBR1 | Doxorubicin (B1662922), Daunorubicin | A cardioprotective flavonoid.[4] |
| Quercetin | Lower IC50 for CBR1 I88 vs V88 | Polymorphic Human CBR1 | Doxorubicin, Daunorubicin | A common dietary flavonoid.[4] |
Note: The inhibitory activity of some compounds, like MonoHER and Quercetin, can be influenced by genetic variations (polymorphisms) in the CBR1 enzyme (e.g., V88I) and the specific substrate used in the assay.[4]
The Role of CBR1 in Disease and Drug Metabolism
Carbonyl Reductase 1 is a ubiquitously expressed enzyme that plays a significant role in the metabolism of a wide array of endogenous and exogenous compounds, including clinically important drugs.[5] Of particular importance is its role in the metabolism of anthracycline anticancer agents like doxorubicin. CBR1 converts doxorubicin to the less potent and more cardiotoxic metabolite, doxorubicinol. Therefore, inhibiting CBR1 is a key strategy to enhance the efficacy of such chemotherapies and mitigate their cardiac side effects.
The following diagram illustrates the metabolic pathway of doxorubicin and the role of CBR1, highlighting the point of inhibition.
Caption: Doxorubicin metabolism by CBR1 and the site of action for CBR1 inhibitors.
Experimental Protocols
The determination of CBR1 inhibitory activity is crucial for the evaluation of novel compounds. A widely accepted method involves monitoring the oxidation of the cofactor NADPH, which is consumed during the reduction of a CBR1 substrate.
CBR1 Inhibition Assay Protocol (General Overview)
This protocol is based on the principle of measuring the decrease in NADPH fluorescence or absorbance as it is converted to NADP+.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH (cofactor)
-
CBR1 substrate (e.g., menadione, daunorubicin)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Microplate reader capable of fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or UV absorbance (~340 nm) measurements.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the CBR1 enzyme, NADPH, substrate, and test inhibitors in a suitable buffer.
-
Assay Setup: In a 96-well or 384-well plate, add the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the CBR1 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the fluorescence or absorbance at 340 nm at time zero and after a specific incubation period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
The following diagram outlines the general workflow for a CBR1 inhibition assay.
Caption: General workflow for a CBR1 inhibition assay.
Conclusion
This compound represents a noteworthy addition to the growing arsenal (B13267) of CBR1 inhibitors. While detailed quantitative data on its potency is not yet publicly available, its described chemosensitizing and cardioprotective properties position it as a compound of significant interest for further investigation. The comparative data presented in this guide offer a valuable resource for researchers in the field, contextualizing the potential of this compound relative to other known inhibitors. The provided experimental framework will be instrumental for those seeking to independently evaluate this and other novel CBR1-targeting compounds. As more data on this compound becomes available, a more definitive assessment of its therapeutic potential will be possible.
References
A Comparative Guide: Dissecting the Effects of Cbr1-IN-6 and CBR1 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Carbonyl Reductase 1 (CBR1) is critical. This guide provides a detailed comparison of two distinct methodologies for inhibiting CBR1 function: the small molecule inhibitor Cbr1-IN-6 and CBR1-specific short interfering RNA (siRNA) knockdown. We will delve into their mechanisms of action, reported cellular effects, and the experimental protocols required for their application, supported by available data.
Carbonyl Reductase 1 (CBR1), a ubiquitously expressed NADPH-dependent oxidoreductase, plays a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds.[1][2][3] Its involvement in drug metabolism, particularly in the reduction of anticancer agents like doxorubicin, and its protective role against oxidative stress have made it an attractive target for therapeutic intervention.[1][3][4] Here, we compare a chemical-based approach using the inhibitor this compound with a genetic approach using siRNA to downregulate CBR1 expression.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and CBR1 siRNA lies in their mechanism of action. This compound is a small molecule designed to directly bind to the CBR1 protein and inhibit its enzymatic activity. This inhibition is typically rapid and reversible, depending on the compound's binding kinetics and cellular concentration. In contrast, CBR1 siRNA operates at the post-transcriptional level. It utilizes the cell's natural RNA interference (RNAi) machinery to specifically target and degrade CBR1 messenger RNA (mRNA), thereby preventing the synthesis of new CBR1 protein.[5] This leads to a gradual but more sustained reduction in total CBR1 protein levels.
Comparative Effects on Cellular Phenotypes
| Feature | This compound (Inferred) | CBR1 siRNA Knockdown |
| Primary Effect | Inhibition of CBR1 enzymatic activity | Reduction of total CBR1 protein levels |
| Reported Activities | Chemosensitizing and cardioprotective activities[1] | Increased cell invasion and metastasis in HNSCC cells[6], Increased apoptosis and oxidative stress in HCC cells[7] |
| Onset of Action | Rapid | Gradual (typically 24-72 hours) |
| Duration of Effect | Dependent on compound half-life and dosage | Sustained (can last for several days) |
| Specificity | Potential for off-target effects on other proteins | High sequence specificity, but potential for off-target mRNA silencing |
Signaling Pathways and Experimental Workflows
To visualize the distinct approaches and their downstream consequences, the following diagrams illustrate the mechanism of action for both this compound and CBR1 siRNA, as well as a typical experimental workflow for evaluating their effects.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound and CBR1 siRNA.
CBR1 siRNA Knockdown and Validation
Objective: To reduce the expression of CBR1 protein in cultured cells using siRNA.
Materials:
-
Mammalian cells of interest
-
CBR1-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western Blot and qRT-PCR
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of CBR1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the siRNA-lipid complexes to the cells.
-
Add 800 µL of fresh, antibiotic-free complete growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest cells and extract total RNA. Perform quantitative real-time PCR using primers specific for CBR1 and a housekeeping gene to determine the relative reduction in CBR1 mRNA levels.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and collect total protein. Perform Western blot analysis using a primary antibody specific for CBR1 and a loading control (e.g., β-actin or GAPDH) to confirm the reduction in CBR1 protein levels.
-
CBR1 Inhibition using this compound
Objective: To inhibit the enzymatic activity of CBR1 in cultured cells using a small molecule inhibitor.
Materials:
-
Mammalian cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
-
Plates suitable for the desired downstream assay
-
Reagents for the chosen phenotypic assay (e.g., invasion assay, apoptosis assay)
Protocol:
-
Cell Seeding: Seed cells in appropriate plates for the intended downstream analysis and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Dilute the stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Prepare a vehicle control with the same final concentration of the solvent.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period, which will depend on the specific assay and the expected onset of the phenotypic effect.
-
Phenotypic Analysis: Following incubation, perform the relevant cellular assays to assess the effect of CBR1 inhibition. Examples include:
-
Cell Invasion Assay: Use a Boyden chamber assay to quantify the number of cells that migrate through a basement membrane extract in the presence or absence of the inhibitor.
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay, to measure the extent of apoptosis.
-
Enzyme Activity Assay: To directly measure the inhibition of CBR1 activity, a cell-based or lysate-based assay can be performed using a known CBR1 substrate and measuring the formation of the product.
-
Conclusion
Both this compound and CBR1 siRNA offer powerful tools to investigate the function of CBR1. The choice between these two methods will depend on the specific research question. This compound provides a means to rapidly and transiently inhibit CBR1's enzymatic function, which is ideal for studying the immediate consequences of catalytic inactivation. In contrast, CBR1 siRNA allows for a more sustained and specific depletion of the CBR1 protein, enabling the investigation of the longer-term consequences of CBR1 loss.
It is important to note the potential for off-target effects with both methodologies. For this compound, thorough characterization of its selectivity against other reductases is crucial. For CBR1 siRNA, using multiple siRNA sequences targeting different regions of the CBR1 mRNA and performing rescue experiments can help to ensure the observed phenotype is specifically due to CBR1 knockdown.
By carefully selecting the appropriate tool and implementing rigorous experimental design and validation, researchers can effectively dissect the multifaceted roles of CBR1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carbonyl reductase 1 participating in intestinal first-pass drug metabolism is inhibited by fatty acids and acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cbr1-IN-6 and Rutin as Carbonyl Reductase 1 (CBR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of two compounds, Cbr1-IN-6 and rutin (B1680289), against Carbonyl Reductase 1 (CBR1), an enzyme implicated in cancer drug resistance and cardiotoxicity. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to support informed decisions in research and development.
Quantitative Efficacy of this compound and Rutin
Limited publicly available data exists for the direct CBR1 inhibitory activity of this compound. It is identified as a CBR1 inhibitor with chemosensitizing and cardioprotective activities. In contrast, the flavonoid rutin has been more extensively studied, with specific inhibitory constants determined against polymorphic variants of the CBR1 enzyme.
A study on a closely related rutoside, 7-monohydroxyethyl rutoside (monoHER), provides insight into the potential inhibitory profile of rutin and its derivatives. The data demonstrates that the efficacy of these compounds can be influenced by both the specific genetic variant of the CBR1 enzyme and the substrate used in the assay.
| Compound | CBR1 Variant | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available |
| Rutin | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available |
| monoHER (related rutoside) | CBR1 V88 | Daunorubicin | 219 | 45 ± 18 | Competitive |
| monoHER (related rutoside) | CBR1 I88 | Daunorubicin | 164 | - | - |
| monoHER (related rutoside) | CBR1 V88 | Doxorubicin | 59 | - | - |
| monoHER (related rutoside) | CBR1 I88 | Doxorubicin | 37 | - | - |
| monoHER (related rutoside) | CBR1 V88 | Menadione | - | 33 ± 17 | Uncompetitive |
Note: The data for monoHER is presented as a surrogate for rutin to illustrate the typical range of efficacy and factors influencing it. Further studies are required to determine the precise IC50 and Ki values for rutin and this compound under various experimental conditions.
Experimental Protocols
The determination of CBR1 inhibitory activity typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.
CBR1 Inhibition Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against CBR1.
Materials:
-
Recombinant human CBR1 enzyme (wild-type or polymorphic variants)
-
NADPH (cofactor)
-
CBR1 substrate (e.g., menadione, daunorubicin, doxorubicin)
-
Test compounds (this compound, rutin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, a reaction mixture is prepared containing the assay buffer, a fixed concentration of recombinant CBR1 enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of the CBR1 substrate and NADPH.
-
Kinetic Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. This rate is proportional to the CBR1 enzyme activity.
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten and Lineweaver-Burk equations.
-
Visualizing Key Pathways and Workflows
CBR1 Signaling in Cancer
CBR1 is implicated in cancer progression and drug resistance through its metabolic activity and influence on various signaling pathways. The diagram below illustrates a simplified overview of CBR1's role.
Experimental Workflow for CBR1 Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow to assess the inhibitory potential of a compound against CBR1.
In Vivo Target Engagement of Carbonyl Reductase 1 (Cbr1): A Comparative Guide to Available Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inhibitors targeting Carbonyl Reductase 1 (Cbr1) for in vivo applications. As of the latest literature review, no public data exists for a compound designated "Cbr1-IN-6." Therefore, this document focuses on alternative, characterized inhibitors and outlines the methodologies for validating their target engagement in a preclinical setting.
Carbonyl reductase 1 (CBR1) is a critical enzyme in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds.[1] Its role in drug metabolism and the cardiotoxicity of certain chemotherapeutics has made it a target of interest in drug discovery.[2] Validating the in vivo engagement of a specific molecular target is a crucial step in the development of novel therapeutics.
Comparative Analysis of Cbr1 Inhibitors
While in vivo data for specific, potent, and selective Cbr1 inhibitors are limited in the public domain, several compounds have been identified and characterized in vitro, with some preliminary in vivo assessments. The following table summarizes key quantitative data for selected Cbr1 inhibitors.
| Compound | Type | IC50 (CBR1) | Species | Assay Conditions | In Vivo Data Available | Reference |
| Rutin | Flavonoid | 5-300 µM | Human | Recombinant CBR1, menadione (B1676200) substrate | Not specified | [3] |
| ASP9521 | Small Molecule | 44.00 µM | Human | Recombinant CBR1, menadione substrate | No | [4] |
| Hydroxy-PP-Me | Small Molecule | Not specified | Human | Used in vivo to inhibit Cbr1 | Yes, in a mouse xenograft model | [5] |
Note: The lack of extensive in vivo data highlights a critical gap in the available tool compounds for studying Cbr1. The development and characterization of potent, selective, and bioavailable Cbr1 inhibitors for in vivo use is an ongoing area of research.
Experimental Protocols for In Vivo Target Engagement
Validating that a Cbr1 inhibitor reaches and interacts with its target in a living organism is paramount. This can be achieved through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Pharmacokinetic Analysis
The objective of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mouse, rat).
-
Compound Administration: Administer the Cbr1 inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration. Tissues of interest (e.g., liver, heart, tumor) should also be collected at the end of the study.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic Analysis: Measuring Cbr1 Activity
The most direct way to demonstrate target engagement is to measure the inhibition of Cbr1 enzymatic activity in tissues following inhibitor administration.
Methodology: Ex Vivo Cbr1 Activity Assay
This assay measures Cbr1 activity in tissue lysates from animals treated with the inhibitor.
-
Animal Treatment: Dose animals with the Cbr1 inhibitor or vehicle control.
-
Tissue Collection: At a predetermined time point (ideally at or near Tmax of the inhibitor), euthanize the animals and harvest tissues of interest.
-
Tissue Homogenization: Prepare cytosolic fractions from the tissues.
-
Enzyme Activity Measurement:
-
Spectrophotometric Assay: This method measures the rate of NADPH oxidation, a cofactor for Cbr1 activity.
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer, NADPH, and a Cbr1 substrate (e.g., menadione).[3]
-
Add the tissue cytosol to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.[6]
-
-
LC-MS/MS-Based Assay: This method directly measures the formation of the product of the Cbr1-catalyzed reaction.
-
Incubate the tissue cytosol with a specific Cbr1 substrate (e.g., doxorubicin).
-
After a set time, stop the reaction and extract the metabolites.
-
Quantify the formation of the metabolite (e.g., doxorubicinol) using LC-MS/MS.[6]
-
-
-
Data Analysis: Compare the Cbr1 activity in tissues from inhibitor-treated animals to that of vehicle-treated animals to determine the percentage of target inhibition.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize the complex biological and experimental workflows involved in Cbr1 target engagement studies.
Cbr1 Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic function of Cbr1 and the mechanism of its inhibition.
Caption: Cbr1 enzymatic activity and mechanism of inhibition.
Experimental Workflow for In Vivo Target Engagement
This diagram outlines the key steps in an in vivo study designed to validate Cbr1 target engagement.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
Cbr1-IN-6 and CBR3 Inhibitors: A Comparative Analysis of Selectivity
A detailed guide for researchers on the selectivity profiles of Cbr1-IN-6 and other inhibitors targeting Carbonyl Reductases 1 and 3, featuring quantitative data, experimental protocols, and pathway visualizations.
Carbonyl reductases (CBRs) are a family of NADPH-dependent enzymes involved in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds. Among them, Carbonyl Reductase 1 (CBR1) is the major and most broadly acting isoform, playing a significant role in drug metabolism. Its close homolog, Carbonyl Reductase 3 (CBR3), shares high sequence identity but exhibits a much narrower substrate specificity. The development of selective inhibitors for these enzymes is crucial for dissecting their distinct physiological roles and for potential therapeutic applications. This guide provides a comparative analysis of this compound, a known CBR1 inhibitor, and other compounds with inhibitory activity against CBR1 and CBR3.
Quantitative Comparison of Inhibitor Potency
To facilitate a clear comparison of inhibitor potency and selectivity, the following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other relevant inhibitors against CBR1 and CBR3.
| Compound Name | Target | IC50 | Ki | Selectivity (CBR1/CBR3) |
| This compound | CBR1 | Data not available | Data not available | Data not available |
| CBR3 | Data not available | Data not available | ||
| Hydroxy-PP-Me | CBR1 | 759 nM[1] | Data not available | |
| CBR3 | Data not available | |||
| YF-Mo1 | CBR1 | 1.1 µM[1] | Data not available | |
| CBR3 | Data not available | |||
| CBR1-IN-3 (compound 13h) | CBR1 | 34 nM[1] | 15 nM | Highly selective for CBR1 |
| CBR3 | Significantly higher | Significantly higher | ||
| CBR1-IN-4 (compound 13p) | CBR1 | 90 nM[1] | Data not available | |
| CBR3 | Data not available | |||
| CBR1-IN-5 (compound 13o) | CBR1 | 100 nM[1] | Data not available | |
| CBR3 | Data not available | |||
| Ellagic Acid | CBR3 | Inhibitory activity noted | Data not available | Data not available |
| CBR1 | Data not available |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below is a generalized protocol for a fluorometric or spectrophotometric assay to screen inhibitors against CBR1 and CBR3.
Objective: To determine the IC50 value of a test compound against CBR1 and CBR3.
Materials:
-
Recombinant human CBR1 and CBR3 enzymes
-
NADPH (cofactor)
-
Menadione (B1676200) (a common substrate for CBRs) or another suitable carbonyl substrate
-
Test inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of CBR1, CBR3, NADPH, and menadione in the assay buffer. The final concentration of the enzymes and substrate in the assay should be optimized based on preliminary kinetic experiments to ensure the reaction is in the linear range. Typically, the substrate concentration is kept at or below its Michaelis-Menten constant (Km) to accurately assess competitive inhibition.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor compound in the assay buffer or DMSO. Ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the desired concentration of the test inhibitor. Include control wells with no inhibitor (vehicle control) and wells with a known inhibitor as a positive control.
-
Add the recombinant CBR1 or CBR3 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and the substrate (menadione) to each well.
-
Signal Detection:
-
Spectrophotometric Assay: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD+.
-
Fluorometric Assay: If a fluorescent substrate is used, monitor the change in fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software such as GraphPad Prism.
-
Visualizing Inhibitor Selectivity
The following diagram illustrates the concept of inhibitor selectivity, highlighting the differential binding of inhibitors to CBR1 and CBR3.
References
Assessing Cross-Reactivity of Carbonyl Reductase 1 (CBR1) Inhibitors with Aldo-Keto Reductases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of Carbonyl Reductase 1 (CBR1) inhibitors with members of the aldo-keto reductase (AKR) superfamily. While specific experimental data on the cross-reactivity of a compound designated "Cbr1-IN-6" against a panel of AKRs is not currently available in the public scientific literature, this guide will use a case study of the well-characterized AKR1C3 inhibitor, ASP9521, to illustrate the principles and methodologies for assessing such off-target activity. Understanding the selectivity profile of CBR1 inhibitors is critical for the development of targeted therapeutics with minimal side effects.
The Challenge of Selectivity Between CBR1 and AKRs
CBR1 and the AKR superfamily, particularly the AKR1C subfamily, share significant structural homology and overlapping substrate specificities. This makes the development of highly selective inhibitors a considerable challenge. Both enzyme families are cytosolic NAD(P)H-dependent oxidoreductases that play crucial roles in the metabolism of a wide range of endogenous and xenobiotic compounds, including therapeutic drugs. Therefore, the inhibition of unintended AKRs by a CBR1-targeted compound (or vice versa) can lead to unexpected pharmacological effects or toxicity.
Case Study: Cross-Reactivity of AKR1C3 Inhibitor ASP9521 with CBR1
To exemplify the assessment of cross-reactivity, we present data on ASP9521, a potent inhibitor of AKR1C3. The evaluation of its activity against CBR1 provides a clear illustration of how selectivity is determined and reported.
Quantitative Comparison of ASP9521 Inhibition
The following table summarizes the inhibitory potency of ASP9521 against human AKR1C3 and CBR1.
| Compound | Target Enzyme | IC50 (nM) | IC50 (µM) | Selectivity (over CBR1) | Reference |
| ASP9521 | Human AKR1C3 | 11 | 0.011 | ~4000-fold | [1][2] |
| ASP9521 | Human CBR1 | 44,000 | 44.0 | 1 | [3] |
As the data indicates, ASP9521 is a highly potent inhibitor of its intended target, AKR1C3, with an IC50 of 11 nM[1][2]. In contrast, its inhibitory activity against CBR1 is significantly weaker, with an IC50 of 44 µM[3]. This represents an approximately 4000-fold selectivity for AKR1C3 over CBR1, demonstrating a favorable selectivity profile in this context.
Experimental Protocols for Assessing Inhibitor Cross-Reactivity
A generalized protocol for determining the cross-reactivity of a test compound (e.g., a putative CBR1 inhibitor) against a panel of AKR enzymes is detailed below. This is based on standard enzyme inhibition assay methodologies.
Recombinant Enzyme Preparation
-
Source: Human recombinant CBR1 and various human recombinant AKR isoforms (e.g., AKR1A1, AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C3, AKR1C4) expressed in a suitable system, such as E. coli, and purified.
-
Quality Control: The purity and concentration of each enzyme should be verified (e.g., by SDS-PAGE and Bradford assay). The specific activity of each enzyme batch should be determined to ensure consistency.
Enzyme Inhibition Assay
This is typically a fluorescence-based or spectrophotometric assay that measures the rate of NAD(P)H oxidation.
-
Assay Buffer: A suitable buffer, for example, 100 mM phosphate (B84403) buffer. The optimal pH may vary between enzymes but is often in the neutral to slightly alkaline range.
-
Cofactor: NADPH or NADH, at a concentration near or at its Michaelis constant (Km) for each enzyme.
-
Substrate: A specific substrate for each enzyme. For example:
-
CBR1: Menadione or other suitable keto-substrates.
-
AKRs: A variety of substrates can be used depending on the isoform, such as S-tetralol for AKR1C isoforms.
-
-
Test Compound: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and tested across a range of concentrations (e.g., from 0.1 nM to 100 µM) to generate a dose-response curve.
-
Reaction Procedure:
-
In a multi-well plate, add the assay buffer, recombinant enzyme, and the test compound at various concentrations.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor mixture.
-
Monitor the decrease in absorbance (for spectrophotometric assays measuring NAD(P)H consumption at ~340 nm) or the change in fluorescence in real-time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic reads.
-
Normalize the data to the activity of a vehicle control (e.g., DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value for each enzyme.
-
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a candidate inhibitor against CBR1 and the AKR superfamily.
Caption: Workflow for assessing inhibitor cross-reactivity.
Signaling Pathway Context: Role of CBR1 and AKRs in Xenobiotic Metabolism
CBR1 and AKRs are key players in Phase I metabolism, detoxifying a wide array of xenobiotics, including many clinically used drugs. The diagram below illustrates their parallel roles in reducing carbonyl-containing compounds, leading to metabolites that can be more readily conjugated and excreted in Phase II metabolism.
Caption: Metabolic pathway of carbonyl-containing xenobiotics.
References
Comparative Analysis of Cbr1-IN-6 in Cancer Subtypes: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the novel Carbonyl Reductase 1 (CBR1) inhibitor, Cbr1-IN-6, reveals its potential as a chemosensitizing and cardioprotective agent in cancer therapy. This guide provides a comparative overview of this compound and other notable CBR1 inhibitors, presenting key experimental data, detailed protocols, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to CBR1 and Its Role in Cancer
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme involved in the metabolism of various endogenous and xenobiotic compounds, including several chemotherapeutic agents. In the context of cancer, CBR1's role is multifaceted and can be tumor-type specific. It is known to metabolize anthracycline antibiotics like doxorubicin (B1662922) into less potent and more cardiotoxic metabolites, contributing to both chemoresistance and adverse cardiac effects.[1][2] Consequently, inhibiting CBR1 has emerged as a promising strategy to enhance the efficacy of chemotherapy and mitigate its side effects.
This compound: A Promising CBR1 Inhibitor
This compound, also referred to as compound 1a, is a recently identified CBR1 inhibitor with demonstrated chemosensitizing and cardioprotective properties.[3] Research has highlighted its ability to enhance the cytotoxic effects of doxorubicin in non-small cell lung cancer cells and protect cardiomyocytes from doxorubicin-induced toxicity.
Comparative Analysis of CBR1 Inhibitors
This section provides a comparative summary of this compound and other known CBR1 inhibitors. The data presented below has been compiled from various preclinical studies.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Combination Therapy | Effect | Reference |
| This compound (compound 1a) | A549 (Lung Carcinoma) | Not explicitly stated | Doxorubicin | Enhances doxorubicin-induced viability reduction and apoptosis. | [3] |
| Hydroxy-PP-Me | - | 0.759 (enzymatic assay) | Daunorubicin, Arsenic Trioxide | Enhances cytotoxic effects. | [4] |
| A549 (Lung Carcinoma) | Not explicitly stated | Daunorubicin | Enhances cell-killing effect. | [4] | |
| U937, K562, HL-60, NB4 (Leukemia) | Not explicitly stated | Arsenic Trioxide | Significantly enhances apoptotic cell death. | [4] | |
| ASP9521 | - | 44.00 (enzymatic assay) | Daunorubicin | Ameliorated the cytotoxic activity of daunorubicin. | [5] |
| Xanthohumol | HCT-15 (Colon Cancer) | 3.6 (24h) | - | Potent cytotoxicity. | [6] |
| A-2780 (Ovarian Cancer) | 0.52 (48h), 5.2 (96h) | - | Exceptional cytotoxicity. | [6] | |
| HCT116 (Colon Carcinoma) | 40.8 | - | Inhibited cellular growth. | [7] | |
| HT29 (Colon Carcinoma) | 50.2 | - | Inhibited cellular growth. | [7] | |
| HepG2 (Hepatocellular Carcinoma) | 25.4 | - | Inhibited cellular growth. | [7] | |
| Huh7 (Hepatocellular Carcinoma) | 37.2 | - | Inhibited cellular growth. | [7] | |
| A-172 (Glioblastoma) | 12.3 | - | High antiproliferative activity. | [8] | |
| 5637 (Bladder Carcinoma) | 15.4 | - | High antiproliferative activity. | [8] | |
| A-431 (Epidermoid Carcinoma) | 15.4 | - | High antiproliferative activity. | [8] | |
| SK-MEL-3 (Melanoma) | 15.4 | - | High antiproliferative activity. | [8] | |
| MCC-13 (Merkel Cell Carcinoma) | 23.4 | - | Antiproliferative activity. | [8] | |
| UM-SCC-17A (Head and Neck Cancer) | 32.3 | - | Antiproliferative activity. | [8] |
Signaling Pathways and Experimental Workflows
The inhibition of CBR1 by compounds like this compound can influence critical cellular signaling pathways, primarily by modulating the cellular response to chemotherapeutic agents and reducing the production of cardiotoxic metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions [mdpi.com]
Validating Pharmacological Inhibition of Carbonyl Reductase 1 (CBR1) with Genetic Knockout: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of a representative CBR1 inhibitor, Hydroxy-PP-Me, and the genetic knockout of the Cbr1 gene. By juxtaposing the outcomes of these two distinct methodologies, this document aims to offer a framework for validating the effects of CBR1 inhibition.
Carbonyl reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase that plays a crucial role in the metabolism of a diverse array of endogenous and xenobiotic compounds, including signaling molecules, prostaglandins, and clinically important drugs. Its involvement in cellular defense against oxidative stress and in various signaling pathways has made it an attractive target for therapeutic intervention.
Genetic knockout of Cbr1 in animal models provides the most definitive evidence of its physiological roles. However, pharmacological inhibitors are the primary tools for therapeutic applications. Therefore, it is essential to validate that the effects of a CBR1 inhibitor truly recapitulate the phenotype observed in a genetic knockout model, thereby confirming its on-target activity and specificity.
This guide will delve into a direct comparison of the reported effects of Hydroxy-PP-Me, a known CBR1 inhibitor, with the phenotypic consequences of Cbr1 gene knockout in mice.
Comparison of In Vivo Effects: Hydroxy-PP-Me versus Cbr1 Knockout
The following table summarizes the key in vivo phenotypic changes observed with the administration of the CBR1 inhibitor Hydroxy-PP-Me and in Cbr1 heterozygous knockout mice (Cbr1+/-), as homozygous knockout is reported to be embryonic lethal.
| Parameter | CBR1 Inhibition (Hydroxy-PP-Me) | Cbr1 Genetic Knockout (Cbr1+/-) | References |
| Cardiovascular | |||
| Blood Pressure | - | Elevated blood pressure | [1] |
| Metabolic | |||
| Glucose Tolerance | - | Improved glucose tolerance in lean male mice | [2][3] |
| Fasting Glucose | - | Lower fasting glucose in lean male mice | [2][3] |
| Cellular Processes | |||
| Muscle Differentiation | Diminished muscle cell differentiation | - | [4] |
| Intracellular ROS Levels | Increased | - | [4] |
| Lipid Peroxidation | Increased | - | [4] |
| Doxorubicin-induced Cardiotoxicity | Reduced | Reduced cardiotoxicity | [5] |
Note: A direct in vivo comparison of Hydroxy-PP-Me on blood pressure and glucose metabolism was not found in the available literature. The table highlights the established effects of CBR1 modulation through genetic knockout, which serve as the benchmark for validating pharmacological inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed phenotypes, it is crucial to visualize the signaling pathways influenced by CBR1 and the experimental workflows used to assess its function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
CBR1 Enzyme Activity Assay
This protocol is adapted from studies measuring CBR1 activity in tissue lysates.[6]
Objective: To quantify the enzymatic activity of CBR1.
Materials:
-
Tissue homogenates (e.g., liver, heart)
-
NADPH
-
CBR1 substrate (e.g., menadione (B1676200) or a specific substrate for the inhibitor being tested)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
In a cuvette, combine the tissue homogenate, NADPH, and phosphate buffer.
-
Initiate the reaction by adding the CBR1 substrate.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption and normalize to the total protein concentration of the homogenate.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose metabolism in vivo.[7][8]
Objective: To evaluate the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Fasted mice (typically 6 hours)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff Method)
This is a common method for repeated blood pressure measurements in conscious mice.[9][10]
Objective: To measure systolic and diastolic blood pressure.
Materials:
-
Conscious, restrained mice
-
Tail-cuff blood pressure system with a sensor and an occlusion cuff
-
Warming platform
Procedure:
-
Acclimatize the mice to the restraint and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced variations.
-
Place the mouse in a restrainer on a warming platform to increase blood flow to the tail.
-
Position the tail cuff and sensor on the mouse's tail.
-
The system automatically inflates and deflates the cuff while the sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.
-
Record multiple readings and average them to obtain a reliable measurement.
Conclusion
The validation of a pharmacological inhibitor's on-target effects is a critical step in drug development. By comparing the phenotypic outcomes of inhibitor administration with those of genetic knockout, researchers can gain a high degree of confidence in the specificity of their compound. While "Cbr1-IN-6" remains an uncharacterized agent, the principles outlined in this guide using the representative inhibitor Hydroxy-PP-Me provide a robust framework for such validation studies. The congruence between the effects of a selective inhibitor and the phenotype of a knockout animal model is a powerful indicator of on-target activity and provides a solid foundation for further preclinical and clinical development.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cbr1-IN-6 Versus Antioxidant Compounds: A Comparative Guide to Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonyl Reductase 1 (CBR1) is an enzyme that plays a role in detoxifying lipid aldehydes, which are harmful byproducts of oxidative stress.[1] Consequently, a CBR1 inhibitor such as Cbr1-IN-6 is hypothesized to act as a pro-oxidant , potentially increasing cellular levels of reactive carbonyl species and exacerbating oxidative stress. This is in stark contrast to N-acetylcysteine (NAC), Vitamin C, and Vitamin E , which are well-characterized antioxidant compounds that directly or indirectly scavenge reactive oxygen species (ROS) and support the cellular antioxidant defense systems.
This guide will delve into the distinct mechanisms of action, present available quantitative data for the antioxidant compounds, and provide detailed experimental protocols for assessing key markers of oxidative stress.
Comparative Analysis of Mechanisms of Action
This compound (Hypothesized Pro-oxidant)
CBR1 is an NADPH-dependent oxidoreductase that reduces reactive carbonyl compounds, including lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), thereby mitigating their cytotoxic effects.[2] By inhibiting CBR1, this compound would prevent the detoxification of these reactive aldehydes, leading to their accumulation. This accumulation can, in turn, induce protein carbonylation, deplete glutathione (B108866) (GSH) stores, and generate further ROS, thus amplifying oxidative stress.
N-acetylcysteine (NAC)
NAC is a precursor to the amino acid L-cysteine, which is a key component of the primary endogenous antioxidant, glutathione (GSH).[3] By increasing intracellular cysteine levels, NAC boosts GSH synthesis, thereby enhancing the cell's capacity to neutralize ROS.[3] NAC may also exert direct ROS scavenging activity.[3]
Vitamin C (Ascorbic Acid)
Vitamin C is a water-soluble antioxidant that can directly scavenge a wide variety of ROS, including superoxide (B77818) and hydroxyl radicals.[4] It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their oxidized forms.[5]
Vitamin E (α-tocopherol)
Vitamin E is a lipid-soluble antioxidant that is a primary defender against lipid peroxidation within cellular membranes.[6] It effectively breaks the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals.[6]
Quantitative Data on Oxidative Stress Mitigation
The following tables summarize the expected effects of this compound and the reported effects of NAC, Vitamin C, and Vitamin E on key markers of oxidative stress. The data for this compound is hypothesized based on its presumed mechanism as a CBR1 inhibitor.
Table 1: Effects on Reactive Oxygen Species (ROS) Levels
| Compound | Organism/Cell Line | Oxidative Stress Inducer | Concentration | % Reduction in ROS | Citation |
| This compound | - | - | - | Hypothesized Increase | - |
| N-acetylcysteine | Human Leukemia HL-60 Cells | N/A (induces ROS at high conc.) | 1-10 mM | Increase observed | [7] |
| N-acetylcysteine | Pancreatic Rin-5F cells | High Glucose/High Palmitic Acid | 10 mM | 15-25% | [8] |
| Vitamin C | Human Extravillous Trophoblasts | 8% O2 (vs. 2% O2) | 200 µmol/L | Significant Decrease | [9] |
| Vitamin E | Aged Mice | Aging | 100, 200, 400 mg/kg/day | Dose-dependent decrease in oxidative markers | [10] |
Table 2: Effects on Malondialdehyde (MDA) Levels
| Compound | Organism/Cell Line | Oxidative Stress Inducer | Concentration | % Reduction in MDA | Citation |
| This compound | - | - | - | Hypothesized Increase | - |
| N-acetylcysteine | Depressed Rats | Chronic Unpredictable Mild Stress | - | Significant Decrease | [11] |
| N-acetylcysteine | Rats | Lead | - | Significant Decrease | [12] |
| Vitamin C | Rats | Electron Beam Irradiation | - | Significant Decrease | [13] |
| Vitamin E | Aged Mice | Aging | 100, 200, 400 mg/kg/day | Dose-dependent decrease | [10][14] |
Table 3: Effects on Superoxide Dismutase (SOD) Activity
| Compound | Organism/Cell Line | Oxidative Stress Inducer | Concentration | Fold Change in SOD Activity | Citation |
| This compound | - | - | - | Hypothesized No Direct Effect/Possible Decrease | - |
| N-acetylcysteine | Depressed Rats | Chronic Unpredictable Mild Stress | - | Significant Increase | [11] |
| N-acetylcysteine | Community Acquired Pneumonia Patients | Pneumonia | 1200 mg/d | No Significant Difference | [15] |
| Vitamin C | Human Lymphocytes | Exercise | 500 mg/day | Increase | [4] |
| Vitamin E | Aged Mice | Aging | 100, 200, 400 mg/kg/day | Dose-dependent increase | [10][14] |
Table 4: Effects on Glutathione Peroxidase (GPx) Activity
| Compound | Organism/Cell Line | Oxidative Stress Inducer | Concentration | Fold Change in GPx Activity | Citation |
| This compound | - | - | - | Hypothesized Decrease | - |
| N-acetylcysteine | Depressed Rats | Chronic Unpredictable Mild Stress | - | Significant Increase | [11] |
| Vitamin C | - | - | - | Can stimulate biosynthesis and activation | [5] |
| Vitamin E | Aged Mice | Aging | 100, 200, 400 mg/kg/day | Dose-dependent increase | [10][14] |
| Vitamin E | Diabetic Rats | Streptozotocin (B1681764) | - | Significant Decrease (Erythrocyte) | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Intracellular ROS using DCFDA Assay
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
-
Staining: Remove the culture medium and wash the cells with 1x Assay Buffer. Add 20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution and add the test compound (this compound, NAC, Vitamin C, or Vitamin E) at the desired concentration. An oxidative stress inducer can be added simultaneously or as a pretreatment.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Measurement of Lipid Peroxidation using TBARS Assay
-
Sample Preparation: Homogenize tissue or cell samples in an appropriate buffer.
-
Reaction: Add 100 µL of the sample or malondialdehyde (MDA) standard to a microcentrifuge tube. Add 100 µL of SDS Lysis Solution and incubate for 5 minutes at room temperature. Then, add 250 µL of Thiobarbituric Acid (TBA) Reagent.
-
Incubation: Incubate the tubes at 95°C for 45-60 minutes.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is determined by comparison to a standard curve.
Measurement of Superoxide Dismutase (SOD) Activity
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Reaction: In a 96-well plate, add the sample, a solution containing a tetrazolium salt (WST-1), and an enzyme solution (Xanthine Oxidase) that generates superoxide radicals.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: The superoxide radicals reduce the WST-1 to a colored formazan (B1609692) product. SOD in the sample inhibits this reaction. The absorbance is measured at 450 nm, and the SOD activity is determined by the degree of inhibition.
Measurement of Glutathione Peroxidase (GPx) Activity
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Reaction: In a 96-well plate, add the sample, a reaction mixture containing glutathione (GSH), glutathione reductase (GR), and NADPH.
-
Reaction Initiation: Initiate the reaction by adding a substrate such as cumene (B47948) hydroperoxide.
-
Measurement: GPx reduces the hydroperoxide using GSH, which is then regenerated by GR at the expense of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time and is proportional to the GPx activity.
Signaling Pathways and Experimental Workflows
This compound and Oxidative Stress Pathway (Hypothesized)
Caption: Hypothesized pro-oxidant action of this compound.
Antioxidant Compounds' Signaling Pathways
Caption: Antioxidant mechanisms of NAC, Vitamin C, and Vitamin E.
Experimental Workflow for Oxidative Stress Assessment
Caption: General experimental workflow for assessing oxidative stress.
Conclusion
This guide provides a comparative overview of this compound and established antioxidant compounds. Based on the function of its target enzyme, this compound is hypothesized to act as a pro-oxidant, a mechanism diametrically opposed to the antioxidant actions of NAC, Vitamin C, and Vitamin E. Researchers investigating the cellular effects of this compound should consider its potential to induce, rather than mitigate, oxidative stress. Further experimental validation is necessary to confirm this hypothesis and to fully elucidate the role of this compound in cellular redox biology. The provided experimental protocols offer a robust framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. CB1 cannabinoid receptors promote oxidative stress and cell death in murine models of doxorubicin-induced cardiomyopathy and in human cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E beyond Its Antioxidant Label - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E: Regulatory Role on Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. The Impact of Vitamin E Supplementation on Oxidative Stress, Cognitive Functions, and Aging‐Related Gene Expression in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Effects of vitamin E supplementation on oxidative stress in streptozotocin induced diabetic rats: investigation of liver and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cbr1-IN-6 and a structurally similar analog
It is not possible to provide a head-to-head comparison of Cbr1-IN-6 and a structurally similar analog at this time.
Despite a comprehensive search of available scientific literature and chemical databases, the specific chemical structure, synthesis, and detailed biological activity of the compound designated as "this compound" are not publicly available. This compound is listed by several chemical suppliers, where it is identified as "compound 1a" and described as a Carbonyl Reductase 1 (CBR1) inhibitor with chemosensitizing and cardioprotective activities. However, the primary research publication that would contain the necessary data for a comparative analysis—such as its chemical structure, the rationale for its design, and its evaluation alongside structurally similar analogs—could not be located.
For a meaningful head-to-head comparison as requested, the following information would be essential:
-
Chemical Structure of this compound: To identify a genuinely "structurally similar analog."
-
A Defined Analog for Comparison: The original research would likely have synthesized and tested a series of related compounds, allowing for the selection of a relevant comparator.
-
Quantitative Experimental Data: Direct comparative data, such as IC50 values, Ki, binding affinities, and cellular or in vivo efficacy for both this compound and its analog, are necessary for an objective assessment.
-
Detailed Experimental Protocols: The methodologies used to generate the comparative data are crucial for understanding and evaluating the results.
Without access to the primary scientific literature describing this compound, any attempt at a comparison would be speculative and would not meet the requirements for a data-driven, objective guide for researchers.
General Context: The Role of CBR1 Inhibition
Carbonyl Reductase 1 (CBR1) is an enzyme involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including clinically important drugs. Inhibition of CBR1 is a therapeutic strategy being explored for several applications:
-
Cancer Therapy: CBR1 can metabolize certain chemotherapeutic agents, such as doxorubicin, into less active or more toxic metabolites. Inhibiting CBR1 may enhance the efficacy of these drugs and reduce their side effects.
-
Cardioprotection: By preventing the formation of cardiotoxic metabolites of certain drugs, CBR1 inhibitors could offer a protective effect on the heart.
A variety of chemical scaffolds have been investigated as CBR1 inhibitors, including flavonoids, non-steroidal anti-inflammatory drugs (NSAIDs), and other novel small molecules. The development of potent and selective CBR1 inhibitors is an active area of research.
Signaling Pathway of CBR1 in Drug Metabolism
The following diagram illustrates the general role of CBR1 in the metabolism of a substrate, such as a chemotherapeutic drug.
Caption: General metabolic pathway involving the CBR1 enzyme and the point of intervention for CBR1 inhibitors.
We recommend that researchers interested in this compound consult the vendor directly for information on the primary scientific literature associated with this compound. Once the original research is identified, a detailed and accurate head-to-head comparison with a structurally similar analog can be conducted.
Safety Operating Guide
Proper Disposal Procedures for Cbr1-IN-6: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Cbr1-IN-6 was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. It is imperative to obtain the specific SDS from your supplier before handling this compound and follow all instructions provided therein.
This guide provides essential safety and logistical information for the proper disposal of this compound, a carbonyl reductase 1 inhibitor. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, a thorough risk assessment should be conducted. As a potent biological inhibitor, this compound should be handled with appropriate personal protective equipment (PPE) in a designated laboratory area.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are recommended. Double gloving is advisable.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization, a fit-tested N95 respirator or higher-level respiratory protection may be necessary.[1]
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed to prevent environmental release and comply with all local, state, and federal regulations.[1]
1. Segregation of Waste:
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).[1]
2. Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.[1]
-
The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound".
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Do not dispose of liquid waste containing this compound down the drain.[1]
4. Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite), followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone. Always consult your institution's EHS for recommended procedures.[1]
-
Work surfaces should be decontaminated at the end of each procedure.
5. Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.[1]
-
Transfer the waste to a suitable container and arrange for collection by a specialized disposal company in accordance with national and local legislation.[2]
Experimental Protocol: Example of a Cell-Based Assay
To provide context for the types of waste that may be generated, below is a representative experimental protocol for a cell-based assay to evaluate the inhibitory activity of compounds like this compound.
Cell Culture and Maintenance:
-
Maintain cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]
General Assay Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a predetermined density.
-
Compound Treatment: Treat cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period.
-
Assay Measurement: Perform the assay to measure the desired endpoint (e.g., cell viability, reporter gene activity).
All consumables and solutions from this process that come into contact with this compound must be disposed of as hazardous waste.
Data Presentation
While no specific quantitative data for this compound disposal was found, the following table outlines the categories of waste and their appropriate disposal containers.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Puncture-proof, sealed container | "Hazardous Waste", "Toxic", "this compound" |
| (PPE, consumables) | ||
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste", "Toxic", "this compound", Solvent Name |
| (Solutions, media) | ||
| Sharps | Approved sharps container | "Hazardous Waste", "Sharps", "this compound" |
| (Needles, blades) |
Visualized Workflows
The following diagrams illustrate the key processes for safe handling and disposal of this compound.
Caption: this compound Handling and Disposal Workflow.
Caption: Waste Stream Segregation for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
